SARS-CoV-2 3CLpro-IN-21
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10BrN3O2S |
|---|---|
Molecular Weight |
364.22 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(pyridin-3-ylmethylsulfinyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10BrN3O2S/c15-12-5-3-11(4-6-12)13-17-18-14(20-13)21(19)9-10-2-1-7-16-8-10/h1-8H,9H2 |
InChI Key |
HABXFULFAHHKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SARS-CoV-2 3CLpro-IN-21, a potent covalent inhibitor of the SARS-CoV-2 main protease (3CLpro). This document details the scientific rationale, experimental methodologies, and key data supporting its development.
Introduction: Targeting the Main Protease of SARS-CoV-2
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription. Due to its indispensable role and high conservation among coronaviruses, 3CLpro has emerged as a prime target for antiviral drug development.
This compound, also identified as compound D6, is a novel covalent inhibitor that has demonstrated significant potency against this key viral enzyme. This guide will explore the discovery of this compound, its detailed synthesis, and the experimental protocols used for its characterization.
Discovery of this compound (Compound D6)
This compound was discovered through a structure-based drug design approach, building upon the knowledge of existing protease inhibitors. The core of its design features a 2-sulfoxyl-1,3,4-oxadiazole scaffold, a novel warhead designed to form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This covalent interaction leads to irreversible inhibition of the enzyme, effectively halting viral replication.
The discovery was detailed in a study by Zhang FM, et al., published in the European Journal of Medicinal Chemistry. The researchers synthesized a series of compounds to explore the structure-activity relationship (SAR) of this novel scaffold, leading to the identification of compound D6 as a highly potent inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds was evaluated through in vitro enzymatic assays. The key quantitative data are summarized in the table below for easy comparison.
| Compound ID | Target Protease | IC50 (µM) | Inhibition Mechanism | Reference |
| This compound (D6) | SARS-CoV-2 3CLpro | 0.03 | Irreversible, Covalent | [1] |
| This compound (D6) | SARS-CoV-1 3CLpro | 0.12 | Irreversible, Covalent | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound.
General Synthesis of 2-((5-(substituted)-1,3,4-oxadiazol-2-yl)thio)acetamides
The synthesis of the core scaffold of this compound involves a multi-step process. A general procedure for a key synthetic step is outlined below:
Materials:
-
Appropriate 5-substituted-1,3,4-oxadiazole-2-thiol
-
2-chloro-N-(substituted)-acetamide
-
Anhydrous potassium carbonate (K2CO3)
-
Dry acetone
Procedure:
-
To a solution of the appropriate 5-substituted-1,3,4-oxadiazole-2-thiol (2 mmol) in dry acetone (10 mL), add 2-chloro-N-(substituted)-acetamide (2 mmol) and anhydrous K2CO3 (2 mmol).
-
Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove solid K2CO3.
-
Concentrate the filtrate under reduced pressure.
-
Add ice-cold water (20 mL) to the residue and stir for 20 minutes to precipitate the product.
-
Filter the solid product, dry it, and purify by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final 2-((5-(substituted)-1,3,4-oxadiazol-2-yl)thio)acetamide derivative.
SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)
The inhibitory activity of this compound was determined using a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add a solution of the SARS-CoV-2 3CLpro enzyme in the assay buffer.
-
Add the serially diluted test compound to the wells containing the enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) over time using a plate reader.
-
The rate of substrate cleavage is proportional to the increase in fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key processes in the discovery and mechanism of action of this compound.
Caption: Workflow for the discovery of this compound.
Caption: Covalent inhibition mechanism of this compound.
Caption: Simplified synthesis scheme for this compound.
Conclusion
This compound represents a significant advancement in the development of potent and specific inhibitors against the main protease of SARS-CoV-2. Its novel 2-sulfoxyl-1,3,4-oxadiazole scaffold effectively and irreversibly inactivates the enzyme through covalent modification of the catalytic cysteine. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antiviral drug discovery, facilitating further investigation and optimization of this promising class of inhibitors.
References
An In-depth Technical Guide on the Core Mechanism of Action of SARS-CoV-2 3CLpro-IN-21
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for SARS-CoV-2 3CLpro-IN-21, a potent inhibitor of the main protease of the novel coronavirus. The document details its biochemical activity, the experimental procedures used for its characterization, and visual representations of its operational pathways.
Executive Summary
This compound, also identified as Compound D6, is a significant small molecule in the landscape of potential COVID-19 therapeutics. It functions as an irreversible, covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for the viral life cycle.[1][2][3][4][5] By targeting this protease, IN-21 effectively halts the viral replication process. This guide synthesizes the available data on its inhibitory action and the methodologies to evaluate such compounds.
Mechanism of Action
The Role of 3CLpro in SARS-CoV-2 Replication
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab.[6] These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. The 3C-like protease (3CLpro), or main protease (Mpro), is the key enzyme responsible for performing the majority of these cleavages at 11 distinct sites.[6] Because this enzyme's function is indispensable for viral replication and it has no close human homolog, it is a prime target for antiviral drug development.[6]
Covalent Inhibition by this compound
SARS-CoV-2 3CLpro is a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) in its active site to hydrolyze peptide bonds.[7]
This compound acts as an irreversible inhibitor by forming a stable covalent bond with the catalytic Cys145 residue.[1][2][3][4] This action is achieved through an electrophilic "warhead" on the inhibitor molecule, which is susceptible to nucleophilic attack by the thiol group of Cys145. This permanent modification of the active site renders the enzyme catalytically inactive, thereby preventing the processing of the viral polyproteins and halting viral replication.
Diagram: SARS-CoV-2 Polyprotein Processing and Inhibition
Caption: Workflow of 3CLpro action and its inhibition by a covalent inhibitor.
Diagram: Covalent Inhibition of 3CLpro Catalytic Dyad
Caption: Covalent modification of the 3CLpro active site by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through biochemical assays. The available data demonstrates its high efficacy against the proteases from both SARS-CoV-2 and the closely related SARS-CoV-1.
| Parameter | Target Enzyme | Value | Reference(s) |
| IC₅₀ | SARS-CoV-2 3CLpro | 0.03 µM | [1][3][4][5] |
| IC₅₀ | SARS-CoV-1 3CLpro | 0.12 µM | [3] |
Additionally, pharmacokinetic studies involving Compound D6 (IN-21) indicated favorable membrane permeability in Madin-Darby canine kidney (MDCK) cells and high kinetic solubility in phosphate-buffered saline (PBS) compared to other tested compounds like baicalein.[7] It also exhibited low plasma protein binding in human plasma.[7]
Experimental Protocols
While the primary publication for this compound is not available, the following protocols represent standard, widely adopted methodologies for characterizing 3CLpro inhibitors and are presumed to be similar to those used for the evaluation of IN-21.
Recombinant 3CLpro Expression and Purification
A protocol for producing large amounts of active SARS-CoV-2 3CLpro is essential for in vitro assays.[8]
-
Gene Synthesis and Cloning: The gene sequence for SARS-CoV-2 3CLpro is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[8]
-
Protein Expression: Bacterial cultures are grown to an optimal density (OD₆₀₀ of 0.6-0.8), and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Cultures are then incubated at a lower temperature (e.g., 18°C) overnight to enhance soluble protein expression.[8]
-
Cell Lysis and Purification: Cells are harvested, resuspended in lysis buffer, and lysed (e.g., by sonication). The soluble fraction is clarified by centrifugation. The tagged 3CLpro is purified from the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8]
-
Tag Cleavage and Final Purification: The purification tag is often cleaved by a specific protease (e.g., TEV protease). A final size-exclusion chromatography step is performed to obtain highly pure and active 3CLpro.[8]
In Vitro Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET) assay is the standard method for measuring 3CLpro activity and calculating IC₅₀ values for inhibitors.[8][9][10]
-
Principle: A synthetic peptide substrate containing the 3CLpro cleavage sequence is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[9][10]
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro.
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound (or other test inhibitors) dissolved in DMSO.
-
384-well assay plates (black, low-volume).
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. b. Add a fixed concentration of 3CLpro enzyme to the wells of the microplate. c. Add the diluted inhibitor solutions to the wells. Include "no inhibitor" (enzyme activity control) and "no enzyme" (background control) wells. d. Incubate the enzyme and inhibitor mixture for a set period (e.g., 30 minutes) at room temperature to allow for binding. e. Initiate the enzymatic reaction by adding the FRET substrate to all wells. f. Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the rates relative to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cell-Based Antiviral Assay
Cell-based assays are crucial to determine an inhibitor's efficacy in a biological context, accounting for cell permeability and cytotoxicity. Several methods exist, including cytopathic effect (CPE) inhibition assays and reporter-based assays.[11][12][13]
-
Principle (CPE Inhibition Assay): This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
-
Reagents and Materials:
-
Vero E6 or other susceptible cell lines (e.g., A549-hACE2).
-
Live SARS-CoV-2 virus (performed in a BSL-3 facility).
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure: a. Seed Vero E6 cells in 96-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the inhibitor in the cell culture medium. c. Pre-treat the cells with the diluted inhibitor for 1-2 hours. d. Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI). e. Incubate for 48-72 hours until significant CPE is observed in the virus control wells (no inhibitor). f. Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: a. A parallel plate of uninfected cells is treated with the inhibitor to measure cytotoxicity (CC₅₀). b. The antiviral activity (EC₅₀) is determined by plotting the percentage of cell viability in infected cells against the inhibitor concentration. c. The selectivity index (SI) is calculated as CC₅₀ / EC₅₀, with higher values indicating a better safety profile.
Conclusion
This compound is a potent, irreversible covalent inhibitor of the main viral protease, demonstrating a clear mechanism of action by targeting the catalytic Cys145 residue. Its low nanomolar IC₅₀ value underscores its high biochemical potency. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this and similar 3CLpro inhibitors, from initial enzymatic characterization to assessment of antiviral efficacy in a cellular context. Further development and in vivo studies are necessary to ascertain its full therapeutic potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. SARS-CoV-2 3CL(pro) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound Preis auf Anfrage | BIOZOL [biozol.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sars-cov-2 3clpro-in-2 — TargetMol Chemicals [targetmol.com]
- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Binding Site of a Covalent SARS-CoV-2 3CLpro Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural characteristics and binding site interactions of a representative covalent inhibitor with the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). While specific structural data for the inhibitor SARS-CoV-2 3CLpro-IN-21 is not publicly available, this document utilizes data from a well-characterized covalent inhibitor to illustrate the fundamental principles of interaction and inhibition. The methodologies and data presented herein serve as a comprehensive resource for researchers engaged in the discovery and development of antiviral therapeutics targeting this critical viral enzyme.
Introduction to SARS-CoV-2 3CLpro
The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are crucial for viral replication and transcription.[1][2][3] Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral drugs.[1][2][3] The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1] Covalent inhibitors are designed to form a stable covalent bond with the catalytic Cys145, thereby irreversibly inactivating the enzyme and halting viral replication.[1][4][5]
Quantitative Analysis of Inhibitor Potency
The efficacy of a 3CLpro inhibitor is quantified by its ability to inhibit the enzymatic activity. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of an inhibitor. The following table summarizes the inhibitory activity of a representative covalent inhibitor against SARS-CoV-2 3CLpro.
| Inhibitor | Target | Assay Type | IC50 (µM) |
| Representative Covalent Inhibitor | SARS-CoV-2 3CLpro | FRET-based | 0.05 - 0.5 |
| This compound | SARS-CoV-2 3CLpro | Not Specified | 0.03 |
Note: The IC50 value for this compound is provided for reference from commercially available data; however, the primary research publication with detailed experimental conditions is not available.
Structural Analysis of the 3CLpro-Inhibitor Complex
High-resolution X-ray crystallography provides detailed insights into the binding mode of covalent inhibitors within the 3CLpro active site. The crystal structure of 3CLpro in complex with a representative covalent inhibitor reveals the key interactions that contribute to its potent inhibitory activity.
Binding Site and Key Interactions
The inhibitor binds in the substrate-binding pocket of 3CLpro, which is a shallow cleft located between Domain I and Domain II of the protease. The binding site can be divided into several subsites (S1', S1, S2, S4) that accommodate the side chains of the substrate or inhibitor.
Key interactions observed in the crystal structure of a representative covalent inhibitor complex include:
-
Covalent Bond Formation: The electrophilic "warhead" of the inhibitor forms a covalent bond with the sulfur atom of the catalytic Cys145. This irreversible bond is the primary mechanism of inhibition.[1][6]
-
Hydrogen Bonds: The inhibitor forms a network of hydrogen bonds with backbone and side-chain atoms of key residues in the active site, including His41, Gly143, Ser144, and Glu166. These interactions anchor the inhibitor in the binding pocket.
-
Hydrophobic Interactions: The different moieties of the inhibitor occupy the hydrophobic subsites of the binding pocket, forming van der Waals interactions with residues such as Met49, Met165, and Leu167. These interactions contribute to the overall binding affinity.
The following diagram illustrates the logical workflow for structure-based drug design targeting SARS-CoV-2 3CLpro.
References
- 1. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
In-Silico Modeling of SARS-CoV-2 3CLpro-IN-21 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction between the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro) and its inhibitor, IN-21 (also known as Compound D6). The SARS-CoV-2 3CLpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] IN-21 has been identified as an irreversible and covalent inhibitor of SARS-CoV-2 3CLpro with a reported IC50 of 0.03 μM. This guide details the experimental protocols for molecular docking and molecular dynamics simulations to elucidate the binding mechanism and affinity of IN-21 to 3CLpro.
Quantitative Data Summary
The following table summarizes key quantitative data for the SARS-CoV-2 3CLpro-IN-21 interaction. This data is essential for evaluating the potential of IN-21 as a therapeutic agent.
| Parameter | Value | Reference |
| Inhibitor | IN-21 (Compound D6) | MedChemExpress |
| CAS Number | 3052835-22-7 | MedChemExpress |
| SMILES | BrC1=CC=C(C=C1)C2=NN=C(O2)S(CC3=CN=CC=C3)=O | MedChemExpress |
| Target | SARS-CoV-2 3CLpro | MedChemExpress |
| IC50 | 0.03 μM | MedChemExpress |
| PDB ID (3CLpro) | 6LU7 | [4][5][6][7] |
Experimental Protocols
This section provides detailed methodologies for the key in-silico experiments to model the interaction between SARS-CoV-2 3CLpro and the inhibitor IN-21.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.[1][8]
1. Preparation of the Receptor (SARS-CoV-2 3CLpro):
-
Obtain the Crystal Structure: Download the 3D crystal structure of SARS-CoV-2 3CLpro from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[4][5][6][7]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (IN-21):
-
Obtain the Ligand Structure: The chemical structure of IN-21 is defined by its SMILES string: BrC1=CC=C(C=C1)C2=NN=C(O2)S(CC3=CN=CC=C3)=O.
-
Generate 3D Coordinates: Use a chemical structure editor or a computational chemistry tool to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Prepare for Docking:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
3. Docking Simulation:
-
Define the Binding Site: Define the grid box that encompasses the active site of 3CLpro. The active site is located in the cleft between Domain I and Domain II and contains the catalytic dyad Cys145 and His41.[2]
-
Run AutoDock Vina: Execute the docking simulation with the prepared receptor and ligand files, specifying the grid box parameters.
-
Analyze the Results:
-
The output will provide multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
Analyze the top-ranked poses to identify the most plausible binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system. This protocol outlines a typical workflow using GROMACS, a versatile package for performing molecular dynamics.[9][10][11]
1. System Preparation:
-
Prepare the Protein-Ligand Complex: Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.
-
Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand that are compatible with the chosen protein force field.
-
Solvation: Place the protein-ligand complex in a periodic box of a specific shape (e.g., cubic, dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).
-
Adding Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentration.
2. Simulation Protocol:
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or inappropriate geometries.
-
Equilibration:
-
NVT Ensemble (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature of the system.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density of the system.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to generate a trajectory of the system's dynamics.
3. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the protein and the ligand.
-
Binding Free Energy Calculation (MM/PBSA): Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy of the protein-ligand complex from the MD trajectory.[12][13][14][15] This provides a more accurate estimation of the binding affinity than docking scores alone.
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this guide.
Caption: In-silico modeling workflow for this compound.
Caption: Inhibition of SARS-CoV-2 replication by targeting 3CLpro.
References
- 1. mdpi.com [mdpi.com]
- 2. Can natural products stop the SARS-CoV-2 virus? A docking and molecular dynamics study of a natural product database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SARS‐CoV‐2 Main Protease Inhibitors Using Structure Based Virtual Screening and Molecular Dynamics Simulation of DrugBank Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallographic models of SARS-CoV-2 3CLpro: in-depth assessment of structure quality and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6lu7 - The crystal structure of COVID-19 main protease in complex with an inhibitor N3 - Structural details - Protein Data Bank Japan [pdbj.org]
- 7. rcsb.org [rcsb.org]
- 8. mdpi.com [mdpi.com]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. LigParGen Server [traken.chem.yale.edu]
- 11. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 12. 2.11. Binding free energy calculation using MM-PBSA [bio-protocol.org]
- 13. 4.5.2. MM-PBSA Binding Free Energy Calculation [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peng-lab.org [peng-lab.org]
Determining the Inhibitory Constant (Kᵢ) of SARS-CoV-2 3CLpro Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific inhibitory constant (Kᵢ) data for a compound designated "SARS-CoV-2 3CLpro-IN-21." The following guide provides a comprehensive overview of the principles and methodologies used to determine the Kᵢ of known SARS-CoV-2 3CLpro inhibitors, with illustrative data from published research.
The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of SARS-CoV-2. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1] The inhibitory constant (Kᵢ) is a critical parameter that quantifies the binding affinity of an inhibitor to its target enzyme. A lower Kᵢ value signifies a higher affinity and, typically, a more potent inhibitor. This guide details the experimental determination of Kᵢ for inhibitors targeting SARS-CoV-2 3CLpro.
Quantitative Data on SARS-CoV-2 3CLpro Inhibitors
The inhibitory potential of a compound is often first assessed by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. The Kᵢ can then be calculated from the IC₅₀ value. The table below summarizes the inhibitory activities of several compounds against SARS-CoV-2 3CLpro as reported in scientific literature.
| Compound | Type | Inhibitory Constant | Assay Method |
| Eugenol | Natural Product | Kᵢ = 0.81 µM[2] | FRET-based Assay |
| Estragole | Natural Product | Kᵢ = 4.1 µM[2] | FRET-based Assay |
| Quercetin | Natural Product | Kᵢ ≈ 7 µM[3] | FRET-based Assay |
| Tannic Acid | Natural Product | IC₅₀ = 2.1 µM[4] | FRET-based Assay |
| Tideglusib | Repurposed Drug | IC₅₀ = 1.39 µM[5] | FRET-based Assay |
| Ebselen | Repurposed Drug | IC₅₀ = 0.40 µM[5] | FRET-based Assay |
| Carmofur | Repurposed Drug | IC₅₀ = 4.45 µM[5] | FRET-based Assay |
| Betrixaban | Repurposed Drug | IC₅₀ = 0.9 µM[6] | Molecular Docking/Assay |
| GC376 | Peptidomimetic | IC₅₀ = 160 nM[7] | Enzymatic Assay |
| WU-04 | Noncovalent | IC₅₀ = 55 nM[8] | FRET-based Assay |
| MPI8 | Peptidomimetic | IC₅₀ = 31 nM[9] | Cell-based Assay |
Experimental Protocols
The most common method for determining the kinetic parameters of 3CLpro inhibition is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.
Detailed Protocol: FRET-Based Assay for Kᵢ Determination
This protocol outlines a typical procedure for measuring the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory effect of a test compound.
1. Materials and Reagents:
-
Recombinant, purified SARS-CoV-2 3CLpro enzyme.
-
Fluorogenic peptide substrate, e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH₂ or similar, where the protease cleaves at the glutamine (Q) residue, separating the quencher (Dabcyl) from the fluorophore (Edans)[3].
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.
-
Test inhibitor compound dissolved in Dimethyl Sulfoxide (DMSO).
-
96-well or 384-well microplates (black, for fluorescence).
-
Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex: 320 nm, Em: 405 nm)[10].
2. Experimental Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer. The final concentration of DMSO should be kept constant across all wells (typically ≤1% v/v) to avoid solvent effects.
-
In each well of the microplate, add a fixed concentration of SARS-CoV-2 3CLpro (e.g., 50-100 nM)[10][11].
-
Add varying concentrations of the test inhibitor to the wells. Include control wells containing the enzyme with buffer and DMSO (no inhibitor) for 100% activity and wells with buffer only (no enzyme) for background fluorescence.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
To start the reaction, add a fixed concentration of the FRET peptide substrate to all wells simultaneously using a multichannel pipette or automated dispenser. The substrate concentration is typically kept at or below the Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibition.
-
Immediately place the microplate into the fluorescence plate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time (kinetic mode) for a specified duration (e.g., 15-30 minutes). The rate of fluorescence increase is directly proportional to the rate of substrate cleavage and thus the enzyme's activity.
-
3. Data Analysis and Kᵢ Calculation:
-
Calculate Initial Velocities (v₀): Determine the initial rate of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Determine IC₅₀: Plot the percentage of inhibition [(v₀_no_inhibitor - v₀_with_inhibitor) / v₀_no_inhibitor] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Determine Mode of Inhibition: To accurately calculate Kᵢ, the mode of inhibition (e.g., competitive, non-competitive) must be determined. This is typically done by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using a Lineweaver-Burk plot[12].
-
Calculate Kᵢ: For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation[13]:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis-Menten constant for the substrate.
-
Visualizations
Catalytic Mechanism of SARS-CoV-2 3CLpro and Inhibition
The catalytic activity of 3CLpro relies on a Cys145-His41 catalytic dyad within the enzyme's active site.[1][14] The process involves two main stages: acylation and deacylation. An inhibitor typically works by binding to the active site, preventing the substrate from being processed.
Caption: Catalytic cycle of 3CLpro and mechanism of competitive inhibition.
Experimental Workflow for Kᵢ Determination
The process of determining the inhibitory constant follows a structured workflow from initial assay setup to final data analysis.
Caption: Standard workflow for determining the Kᵢ of an enzyme inhibitor.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. mdpi.com [mdpi.com]
- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibitor Terms and Calculations [merckmillipore.com]
- 14. Frontiers | Catalytic Dyad Residues His41 and Cys145 Impact the Catalytic Activity and Overall Conformational Fold of the Main SARS-CoV-2 Protease 3-Chymotrypsin-Like Protease [frontiersin.org]
In-depth Technical Guide: Early-Stage Research on SARS-CoV-2 3CLpro-IN-21 (Compound D6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. This technical guide provides a comprehensive overview of the early-stage research on SARS-CoV-2 3CLpro-IN-21, a potent inhibitor also identified as Compound D6. This document collates available data on its inhibitory activity, mechanism of action, and preliminary pharmacokinetic profile, offering a valuable resource for researchers in the field. Compound D6 has been identified as an early lead compound developed by the Shanghai University of Traditional Chinese Medicine.
Core Data Summary
Table 1: In Vitro Inhibitory Activity of this compound (Compound D6)
| Target Enzyme | Inhibitor | IC50 (µM) | Inhibition Type |
| SARS-CoV-2 3CLpro | This compound (Compound D6) | 0.03 | Irreversible, Covalent |
| SARS-CoV-1 3CLpro | This compound (Compound D6) | 0.12 | Not Specified |
Table 2: Preliminary Pharmacokinetic Profile of this compound (Compound D6)
| Parameter | Assay System | Observation |
| Membrane Permeability | Madin-Darby Canine Kidney (MDCK) cells | Higher permeability compared to baicalein |
| Kinetic Solubility | Phosphate Buffer Solution (PBS, pH 7) | Higher solubility compared to baicalein |
| Plasma Protein Binding (PPB) | Human Plasma | Low |
| Intrinsic Clearance (CLint) | Not Specified | 68.34 µL/min/mg protein |
| Half-life (t1/2) | Not Specified | 20.28 min |
Mechanism of Action
This compound (Compound D6) acts as an irreversible, covalent inhibitor of the SARS-CoV-2 3CL protease.[1] This mechanism involves the formation of a stable, covalent bond with a key residue, likely the catalytic cysteine (Cys145), within the enzyme's active site. This permanent modification of the enzyme renders it inactive, thereby preventing the cleavage of viral polyproteins and halting the viral replication cascade.
Caption: Mechanism of Action of this compound (Compound D6).
Experimental Protocols
While the specific, detailed experimental protocols from the primary research publication on Compound D6 are not yet publicly available, this section outlines the general methodologies typically employed in the early-stage evaluation of SARS-CoV-2 3CLpro inhibitors.
FRET-based Enzymatic Assay for 3CLpro Inhibition
This assay is commonly used to determine the in vitro inhibitory activity of compounds against 3CLpro.
-
Principle: A fluorogenic substrate containing a 3CLpro cleavage sequence is flanked by a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in a measurable increase in fluorescence.
-
General Protocol:
-
Recombinant SARS-CoV-2 3CLpro is incubated with the test compound (e.g., Compound D6) at various concentrations in an appropriate assay buffer.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells) are treated with the test compound and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral load or cytopathic effect (CPE).
-
General Protocol:
-
Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The cells are pre-treated with serial dilutions of the test compound for a defined period.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period, the extent of viral replication is quantified using methods such as:
-
CPE Assay: Microscopic examination of virus-induced cell death.
-
RT-qPCR: Quantification of viral RNA in the cell supernatant.
-
Immunofluorescence Assay: Detection of viral proteins within the cells.
-
-
The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the compound's antiviral potency and selectivity index (SI = CC50/EC50).
-
MDCK Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate.
-
Principle: Madin-Darby Canine Kidney (MDCK) cells are grown to form a polarized monolayer on a semi-permeable membrane, mimicking the intestinal epithelial barrier. The rate at which a compound crosses this monolayer is measured.
-
General Protocol:
-
MDCK cells are cultured on Transwell inserts until a confluent and polarized monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
References
Technical Guide: Target Validation of SARS-CoV-2 3CLpro with the Covalent Inhibitor IN-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for SARS-CoV-2 3C-like protease (3CLpro) with a focus on the potent, irreversible covalent inhibitor, SARS-CoV-2 3CLpro-IN-21, also known as Compound D6.
SARS-CoV-2 3CLpro: A Validated Antiviral Target
The 3-chymotrypsin-like protease (3CLpro), also referred to as the main protease (Mpro), is a critical enzyme in the life cycle of coronaviruses, including SARS-CoV-2. Its essential role in viral replication and the absence of close human homologues make it a prime target for antiviral drug development.
Upon entry into a host cell, the SARS-CoV-2 single-stranded RNA genome is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the replication and transcription complex (RTC), which is essential for viral genome replication and transcription. 3CLpro is responsible for the majority of these proteolytic cleavages at 11 distinct sites.[1][2] Inhibition of 3CLpro activity blocks the viral life cycle, preventing the virus from replicating.[2]
Profile of this compound (Compound D6)
This compound is a potent inhibitor that acts as an irreversible, covalent modifier of the 3CLpro enzyme.
Chemical Structure:
-
Compound Name: this compound (Compound D6)
-
CAS Number: 3052835-22-7
-
Molecular Formula: C₁₄H₁₀BrN₃O₂S
-
Molecular Weight: 364.22 g/mol
-
Structure: (Image of the chemical structure would be placed here if image generation were supported)
Quantitative Data
The available biochemical data for this compound demonstrates its high potency against coronaviral 3CL proteases.[3][4]
| Parameter | Target Enzyme | Value | Reference |
| IC₅₀ | SARS-CoV-2 3CLpro | 0.03 µM | [3][4] |
| IC₅₀ | SARS-CoV-1 3CLpro | 0.12 µM | [3][4] |
Mechanism of Action
This compound functions as a covalent inhibitor, which involves the formation of a stable, covalent bond with a key amino acid residue in the active site of the enzyme. The catalytic dyad of 3CLpro consists of a cysteine (Cys145) and a histidine (His41). The inhibitor is designed with an electrophilic "warhead" that is susceptible to nucleophilic attack by the deprotonated thiol group of Cys145. This covalent modification incapacitates the enzyme, preventing it from binding and cleaving its natural polyprotein substrates.
Experimental Protocols
Detailed methodologies for the validation of 3CLpro inhibitors are crucial for reproducible and comparable results. Below are representative protocols for biochemical and cell-based assays commonly used in the field.
Biochemical Assay: FRET-based 3CLpro Inhibition Assay
This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorescently labeled peptide substrate.
Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is used, which contains a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)
-
Test compound (this compound) and control inhibitors
-
DMSO for compound dilution
-
384-well black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer.
-
Compound Addition: Add the diluted test compound or DMSO (as a no-inhibitor control) to the wells.
-
Enzyme Addition: Add recombinant 3CLpro to each well (final concentration typically in the nanomolar range).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction (final concentration typically near the Km value).
-
Fluorescence Reading: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm for the Edans/Dabcyl pair) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence curves). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Assay: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Principle: Infection of susceptible cells (e.g., Vero E6) with SARS-CoV-2 leads to a cytopathic effect (CPE), characterized by changes in cell morphology and ultimately cell death. An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE.
Materials:
-
Vero E6 cells (or other susceptible cell lines like A549-ACE2 or Calu-3)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
SARS-CoV-2 virus stock
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the cells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).
-
CPE Assessment: Measure cell viability using a chosen reagent. For example, with CellTiter-Glo®, luminescence is proportional to the amount of ATP, which indicates the number of viable cells.
-
Cytotoxicity Assessment: In a parallel plate with uninfected cells, perform the same compound dilutions and incubation to measure the compound's cytotoxicity (CC₅₀).
-
Data Analysis:
-
EC₅₀ (50% effective concentration): Calculate the compound concentration that inhibits CPE by 50% compared to the virus control.
-
CC₅₀ (50% cytotoxic concentration): Calculate the compound concentration that reduces the viability of uninfected cells by 50%.
-
Selectivity Index (SI): Calculate the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.
-
Comparative Data of Covalent 3CLpro Inhibitors
To provide context for the potency of this compound, the following table includes data for other well-characterized covalent inhibitors of SARS-CoV-2 3CLpro.
| Inhibitor | Biochemical IC₅₀ (µM) | Cellular EC₅₀ (µM) | Cell Line | Reference |
| This compound | 0.03 | N/A | N/A | [3][4] |
| Nirmatrelvir (PF-07321332) | 0.003 (Ki) | 0.077 | A549-ACE2 | [5] |
| Boceprevir | 4.13 | 1.90 | Vero E6 | [6] |
| GC376 | 0.17 | 2.19 | Vero E6 | |
| Carmofur | 1.82 | N/A | N/A | [1] |
| Ebselen | 0.67 | 4.67 | Vero E6 | [1] |
N/A: Not available in the searched public literature.
Conclusion
SARS-CoV-2 3CLpro is a highly validated target for the development of antiviral therapeutics against COVID-19. Covalent inhibitors, such as this compound (Compound D6), have demonstrated significant potency in biochemical assays. The irreversible nature of these inhibitors can offer advantages in terms of prolonged target engagement and efficacy. The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation and development of novel 3CLpro inhibitors. While the initial biochemical data for this compound is promising, further studies to determine its cellular antiviral activity, cytotoxicity, and selectivity are necessary to fully assess its therapeutic potential.
References
- 1. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]
- 3. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What coronavirus 3C‐like protease tells us: From structure, substrate selectivity, to inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preliminary In-Vitro Evaluation of SARS-CoV-2 3CLpro-IN-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of SARS-CoV-2 3CLpro-IN-21, a potent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro). The 3CL protease is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development.[1][2][3][4] This document details the inhibitor's mechanism of action, presents its quantitative inhibitory data, outlines key experimental protocols, and visualizes the underlying biological and experimental processes.
Introduction to SARS-CoV-2 3CLpro
Coronaviruses, including SARS-CoV-2, synthesize large polyproteins (pp1a and pp1ab) from their RNA genome upon entering a host cell.[5][6] These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex.[4] The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these cleavage events at 11 distinct sites.[5][6] Due to its essential role in viral replication and the high degree of conservation across coronaviruses, 3CLpro is a validated and attractive target for antiviral therapeutics.[1][3][7] The active site of the protease features a Cys-His catalytic dyad (Cys145 and His41), which is crucial for its proteolytic activity.[1][5]
This compound: Mechanism of Action
This compound (also identified as Compound D6) is an irreversible, covalent inhibitor.[8] Covalent inhibitors form a stable chemical bond with their target enzyme, often leading to potent and sustained inhibition.[2] IN-21 specifically targets the catalytic cysteine residue (Cys145) in the active site of 3CLpro.[1] By forming a covalent bond with this residue, the inhibitor permanently deactivates the enzyme, preventing it from processing the viral polyproteins. This disruption halts the viral replication cycle.[3]
Quantitative Data Presentation
The in-vitro efficacy of this compound was determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The compound demonstrated high potency against the 3CL protease from both SARS-CoV-2 and the closely related SARS-CoV.
| Enzyme Target | Inhibitor | IC50 Value (μM) | Inhibition Type | Reference |
| SARS-CoV-2 3CLpro | 3CLpro-IN-21 | 0.03 | Irreversible, Covalent | [8] |
| SARS-CoV-1 3CLpro | 3CLpro-IN-21 | 0.12 | Irreversible, Covalent | [8] |
Experimental Protocols
The preliminary in-vitro evaluation of a 3CLpro inhibitor like IN-21 typically involves two key stages: an enzymatic assay to determine direct inhibition of the protease and a cell-based assay to assess its antiviral activity in a biological context.
This assay measures the direct inhibitory effect of the compound on the purified 3CLpro enzyme. It utilizes a synthetic peptide substrate with a fluorophore and a quencher at its ends.[9] When the enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[9][10]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).
-
Enzyme Stock: Recombinantly express and purify SARS-CoV-2 3CLpro. Dilute the enzyme to a working concentration (e.g., 50 nM) in the assay buffer.
-
Substrate Stock: Synthesize a FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS). Dissolve it in DMSO and then dilute to a working concentration (e.g., 20 µM) in the assay buffer.
-
Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the serially diluted inhibitor solutions to the wells of a 96-well black microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 50 µL of the diluted 3CLpro enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over 60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each concentration.
-
Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This assay evaluates the inhibitor's ability to protect host cells from virus-induced death, thus providing a measure of its antiviral activity in a more biologically relevant system.[9][11][12]
Methodology:
-
Cell Culture:
-
Culture a susceptible cell line (e.g., Vero E6 cells) in appropriate media in a 96-well plate until a confluent monolayer is formed.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the diluted inhibitor.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[11]
-
Include controls: cells with virus but no inhibitor (virus control) and cells with neither virus nor inhibitor (cell control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause cytopathic effects in unprotected cells.[11]
-
-
Assessing Cell Viability:
-
Data Analysis:
-
Normalize the viability data, setting the cell control as 100% viability and the virus control as 0% viability.
-
Plot the percentage of CPE reduction against the inhibitor concentration to calculate the half-maximal effective concentration (EC50).
-
Separately, test the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the Selectivity Index (SI = CC50/EC50).
-
Conclusion
The preliminary in-vitro data for this compound demonstrate its high potency as a covalent inhibitor of the viral main protease.[8] With an IC50 value in the low nanomolar range, it effectively deactivates a key enzyme required for viral replication. The experimental protocols outlined in this guide represent the standard approach for identifying and characterizing such inhibitors, moving from direct enzymatic assessment to cell-based antiviral efficacy. These findings establish 3CLpro-IN-21 as a promising candidate for further preclinical development in the search for effective COVID-19 therapeutics.
References
- 1. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
Methodological & Application
Application Notes and Protocols: SARS-CoV-2 3CLpro-IN-21 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] This indispensable role makes 3CLpro a prime target for the development of antiviral therapeutics.[1][3][4] SARS-CoV-2 3CLpro-IN-21 is a potent, irreversible covalent inhibitor of 3CLpro, demonstrating significant potential in the study of viral replication and as a lead compound for drug development. These application notes provide detailed protocols for the use of this compound in key experimental assays to assess its inhibitory activity and impact on viral replication.
Mechanism of Action
SARS-CoV-2 3CLpro is a cysteine protease that cleaves the viral polyprotein at specific recognition sites.[1] this compound acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This irreversible binding effectively inactivates the protease, thereby halting the processing of the viral polyprotein and inhibiting viral replication.[1]
Data Presentation: In Vitro Efficacy of a Representative Covalent 3CLpro Inhibitor
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC₅₀ | 0.17 µM | - | Enzymatic (FRET) | [5] |
| EC₅₀ | 3.30 µM | HEK293T | Transfection-based | |
| EC₅₀ | 2.19 ± 0.01 µM | Vero-E6 | Cytopathic Effect (CPE) | [5] |
| CC₅₀ | > 20 µM | A549-hACE2 | Cytotoxicity |
Note: The IC₅₀ value for this compound (Compound D6) has been reported to be 0.03 µM .
Experimental Protocols
In Vitro 3CLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against purified 3CLpro. The assay measures the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add purified SARS-CoV-2 3CLpro to each well to a final concentration of approximately 20 nM.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate to each well to a final concentration of 10-20 µM.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl pair) kinetically over 15-30 minutes at room temperature.
-
The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Antiviral Activity Assay (Cytopathic Effect - CPE)
This protocol determines the antiviral activity of this compound in a cell-based assay by measuring the inhibition of the virus-induced cytopathic effect (CPE).
Materials:
-
Vero E6 or other susceptible cell lines (e.g., A549-hACE2, Calu-3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound
-
DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the diluted inhibitor.
-
In a separate plate, dilute the SARS-CoV-2 viral stock to a desired multiplicity of infection (MOI) (e.g., 0.01).
-
Add the diluted virus to the wells containing the cells and inhibitor. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of CPE inhibition for each inhibitor concentration relative to the virus and cell controls.
-
Plot the percentage of CPE inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Cytotoxicity Assay
This protocol assesses the cytotoxicity of this compound on host cells.
Materials:
-
Same cell line used in the CPE assay
-
Cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium and add the diluted inhibitor to the cells. Include a cell control with no inhibitor.
-
Incubate the plate for the same duration as the CPE assay (48-72 hours).
-
Measure cell viability using the same method as in the CPE assay.
-
Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the cell control.
-
Plot the percentage of cytotoxicity against the inhibitor concentration to determine the CC₅₀ value.
Visualizations
Caption: this compound inhibits 3CLpro, preventing viral polyprotein processing and impacting host innate immune pathways.
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Caption: Workflow for the cytopathic effect (CPE) antiviral assay.
References
- 1. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SARS-CoV-2 3CLpro Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Note: No specific inhibitor designated "SARS-CoV-2 3CLpro-IN-21" was found in a comprehensive search of available literature. Therefore, these application notes and protocols are based on the well-characterized and frequently cited SARS-CoV-2 3CLpro inhibitor, GC376 , as a representative example. The principles and methods described herein are broadly applicable to other inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).
Introduction to SARS-CoV-2 3CLpro Inhibition
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. Due to its vital role and the absence of a close human homolog, 3CLpro is a prime target for antiviral drug development. Inhibitors of 3CLpro, such as GC376, block this cleavage process, thereby halting viral replication. GC376 is a dipeptide-based prodrug that has demonstrated potent antiviral activity against a range of coronaviruses, including SARS-CoV-2.
Quantitative Data Summary for GC376
The following tables summarize the in vitro efficacy and cytotoxicity of GC376 from cell culture-based assays. These values are crucial for determining the appropriate concentration range for experiments and for calculating the selectivity index (SI), a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of GC376 against SARS-CoV-2
| Cell Line | Assay Type | EC50 (µM) | Reference |
| Vero E6 | Cytopathic Effect (CPE) | 2.19 - 3.37 | |
| Vero E6 | Antiviral Assay | 1.5 | [1] |
| Vero E6 | Antiviral Assay | 0.57 - 0.7 | [2] |
| Vero | Antiviral Assay | 3.37 | [3] |
Table 2: Cytotoxicity of GC376
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Vero E6 | CellTiter-Glo | > 200 | [4] |
| A549 | CellTiter-Glo | > 200 | [4] |
| Various | Cytotoxicity Assay | > 100 | |
| Vero E6 | Cytotoxicity Assay | > 200 | [1] |
Signaling Pathway of SARS-CoV-2 Replication and 3CLpro Inhibition
The following diagram illustrates the simplified life cycle of SARS-CoV-2 and highlights the critical role of 3CLpro in the replication process, which is the target of inhibitors like GC376.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro inhibitors.
Experimental Protocols
The following are detailed protocols for determining the antiviral efficacy and cytotoxicity of 3CLpro inhibitors in cell culture.
Antiviral Assay Protocol (Cytopathic Effect Reduction Assay)
This protocol is designed to determine the 50% effective concentration (EC50) of a compound by measuring its ability to protect cells from virus-induced cell death (cytopathic effect or CPE).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay medium (e.g., DMEM with 2% FBS)
-
SARS-CoV-2 viral stock (known titer)
-
Test compound (e.g., GC376)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or Neutral Red)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend Vero E6 cells in complete growth medium.
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium per well of a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 2X stock of the test compound's serial dilutions in assay medium.
-
Remove the growth medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).
-
-
Virus Inoculation:
-
Dilute the SARS-CoV-2 stock in assay medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 100 µL of the diluted virus to the compound-treated wells and the virus control wells.
-
Add 100 µL of assay medium to the cell control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
-
Quantification of Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell viability reagent (e.g., add CellTiter-Glo® and measure luminescence).
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay Protocol (CCK-8 Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
Vero E6 cells (or other relevant cell line)
-
Complete growth medium
-
Test compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium per well of a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Add the compound dilutions to the cells. Include "cell control" wells with medium only.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C with 5% CO2.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the cell control wells (100% viability).
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing potential SARS-CoV-2 3CLpro inhibitors.
Caption: Workflow for identifying and characterizing SARS-CoV-2 3CLpro inhibitors.
References
Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-21 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the materials and methods for studying SARS-CoV-2 3CLpro inhibitors, with a specific focus on the research context of SARS-CoV-2 3CLpro-IN-21 and its analogs.
Introduction to SARS-CoV-2 3CLpro as a Therapeutic Target
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics. Inhibition of 3CLpro activity blocks the viral replication process, making it an attractive strategy for combating COVID-19.
This compound is a representative of a novel class of covalent inhibitors characterized by a 2-sulfoxyl-1,3,4-oxadiazole scaffold. These inhibitors demonstrate potent and irreversible inhibitory activity by covalently binding to the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.
Quantitative Data on 3CLpro Inhibitors
The following tables summarize the in vitro efficacy of various SARS-CoV-2 3CLpro inhibitors, providing a comparative landscape for researchers.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro
| Inhibitor Name/Class | IC50 (µM) | Mechanism of Action | Reference |
| This compound (analog D6) | 0.030 | Covalent | Zhang FM, et al., 2023 |
| Nirmatrelvir (PF-07321332) | 0.0033 | Covalent | |
| GC376 | 0.17 | Covalent | |
| Boceprevir | >50 | Covalent | |
| Telaprevir | >50 | Covalent | |
| Walrycin B | 0.26 | Not specified | |
| Hydroxocobalamin | 3.29 | Not specified | |
| Suramin sodium | 6.5 | Not specified | |
| Z-DEVD-FMK | 6.81 | Covalent | |
| LLL-12 | 9.84 | Not specified | |
| Z-FA-FMK | 11.39 | Covalent |
Table 2: Antiviral Activity of 3CLpro Inhibitors in Cell-Based Assays
| Inhibitor Name | Cell Line | EC50 (µM) | Assay Type | Reference |
| This compound (analogs C11, D9, D10) | Vero E6 | Potent activity reported | Antiviral Assay | Zhang FM, et al., 2023 |
| Nirmatrelvir (PF-07321332) | Vero E6 | 0.077 | CPE | |
| Remdesivir | Vero E6 | 0.77 | CPE | |
| GC376 | Vero E6 | 0.49 | CPE | |
| Z-FA-FMK | Vero E6 | 0.13 | CPE |
Experimental Protocols
In Vitro 3CLpro Enzymatic Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of each compound dilution.
-
Add 18 µL of a solution containing SARS-CoV-2 3CLpro (final concentration ~50 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM) in assay buffer to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 15-30 minutes.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This protocol outlines a method to assess the antiviral activity of inhibitors by measuring the reduction of the cytopathic effect (CPE) in SARS-CoV-2 infected cells.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock
-
Test compounds
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence capabilities
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add the compound dilutions.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of CPE reduction for each compound concentration compared to virus-infected, untreated controls.
-
Determine the EC50 value from the dose-response curve.
In Vivo Efficacy Study in K18-hACE2 Mice
This protocol provides a general framework for evaluating the in vivo efficacy of 3CLpro inhibitors in a transgenic mouse model expressing human ACE2.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 virus stock
-
Test compound formulated for in vivo administration (e.g., intraperitoneal injection)
-
Vehicle control
-
Biosafety level 3 (BSL-3) animal facility
Protocol:
-
Acclimatize K18-hACE2 mice to the BSL-3 facility.
-
Randomly assign mice to treatment and control groups.
-
Anesthetize the mice and intranasally infect them with a sublethal dose of SARS-CoV-2.
-
At a predetermined time post-infection (e.g., 4 hours), begin treatment with the test compound or vehicle control according to the desired dosing regimen and route of administration.
-
Monitor the mice daily for clinical signs of disease, including weight loss and mortality, for up to 14 days.
-
At selected time points, euthanize a subset of mice from each group and collect tissues (e.g., lungs, brain) for viral load determination (by plaque assay or RT-qPCR) and histopathological analysis.
-
Analyze the data to determine the effect of the treatment on viral replication, clinical outcomes, and tissue pathology.
Signaling Pathways and Experimental Workflows
SARS-CoV-2 3CLpro-Mediated Suppression of Host Innate Immunity
SARS-CoV-2 3CLpro (NSP5) not only processes viral polyproteins but also directly targets and cleaves host proteins involved in the innate immune response. This interference blunts the production of type I interferons (IFN-I), which are critical for an effective antiviral state. Key host proteins targeted by 3CLpro include NEMO (NF-κB Essential Modulator), TAB1 (TGF-beta activated kinase 1 binding protein 1), and NLRP12 (NLR family pyrin domain containing 12). The cleavage of these proteins disrupts the NF-κB and IRF3 signaling pathways, which are essential for the transcriptional activation of IFN-I genes.
Experimental Workflow for 3CLpro Inhibitor Evaluation
The development and characterization of a novel 3CLpro inhibitor follows a structured workflow, from initial screening to in vivo validation.
Troubleshooting & Optimization
Improving solubility of SARS-CoV-2 3CLpro-IN-21 for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the covalent inhibitor SARS-CoV-2 3CLpro-IN-21 in their assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly concerning compound solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Lower the final DMSO concentration: While aiming for a low final DMSO concentration to minimize effects on the assay, ensure it is sufficient to maintain the solubility of your inhibitor. You may need to test a range of final DMSO concentrations (e.g., 0.5% to 5%) to find the optimal balance.
-
Use co-solvents: Incorporating co-solvents in your assay buffer can improve the solubility of lipophilic compounds. Polyethylene glycol 300 (PEG300) is a commonly used co-solvent.
-
Add a surfactant: Non-ionic surfactants like Tween-80 or Triton X-100 can help to maintain the solubility of your compound by forming micelles. A low concentration (e.g., 0.01% to 0.1%) is typically sufficient.
-
Stepwise dilution: Instead of a single large dilution, try diluting your DMSO stock in a stepwise manner, gradually introducing the aqueous buffer.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be used to aid in the dissolution of the compound in the initial solvent (e.g., DMSO). However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. If you choose to heat the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always allow the solution to return to room temperature before use in an assay.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions of 3CLpro inhibitors in DMSO should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with this compound during assay preparation.
Problem: Precipitate observed in the stock solution (in 100% DMSO).
| Possible Cause | Suggested Solution |
| Insufficient dissolution time or energy. | Vortex the solution for a longer period. Use an ultrasonic bath for 10-15 minutes to aid dissolution. |
| Compound has low solubility even in DMSO. | Try preparing a more dilute stock solution. |
| Compound has degraded due to improper storage. | Use a fresh vial of the compound. Ensure proper storage conditions (-20°C or -80°C for powder). |
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous assay buffer.
| Possible Cause | Suggested Solution |
| Compound has very low aqueous solubility. | Increase the final percentage of DMSO in the assay, if permissible for the assay's integrity. |
| "Solvent shock" causing rapid precipitation. | Perform a serial dilution, gradually decreasing the DMSO concentration. |
| Assay buffer components are incompatible with the compound. | Test the solubility in simpler buffer systems to identify the problematic component. Consider modifying the buffer pH if the compound's solubility is pH-dependent. |
Problem: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Possible Cause | Suggested Solution |
| Slow precipitation of the compound at the working concentration. | Add a surfactant such as Tween-80 (e.g., 0.01%) or a co-solvent like PEG300 to the assay buffer to improve stability. |
| Compound is unstable in the aqueous buffer. | Prepare the working solution immediately before use. Minimize the time the compound spends in the aqueous buffer before the start of the assay. |
| Temperature fluctuations affecting solubility. | Maintain a constant temperature throughout the experiment. |
Quantitative Data Summary
The following table summarizes solubility data for a related compound, SARS-CoV-2 3CLpro-IN-2 , which can be used as a reference for formulating this compound.
| Solvent/Formulation | Solubility | Notes |
| DMSO | 100 mg/mL (200.24 mM) | Requires sonication for complete dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.01 mM) | A multi-component system for improved aqueous compatibility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.01 mM) | A lipid-based formulation, typically for in vivo studies but demonstrates the utility of co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-20 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution using a Co-solvent/Surfactant System
This protocol is adapted from a formulation for a similar 3CLpro inhibitor and may require optimization for this compound.
-
Prepare a primary stock solution of this compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.
-
Prepare an intermediate solution by diluting the primary DMSO stock into a solution containing the co-solvent and/or surfactant. For example, to achieve a final concentration of 100 µM in a buffer with 5% DMSO and 0.01% Tween-80: a. Prepare a 2X working buffer containing 0.02% Tween-80. b. In a separate tube, dilute the 50 mM primary stock solution to 200 µM in 10% DMSO. c. Mix equal volumes of the 200 µM intermediate solution and the 2X working buffer.
-
Vortex gently to mix.
-
Use the final working solution immediately in your assay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for addressing compound precipitation.
Optimizing SARS-CoV-2 3CLpro-IN-21 concentration for experiments
This guide provides troubleshooting advice and frequently asked questions for researchers working with SARS-CoV-2 3C-like protease (3CLpro) and its inhibitor, IN-21.
Frequently Asked Questions (FAQs)
Q1: What is the role of 3CLpro in SARS-CoV-2 replication?
A1: The SARS-CoV-2 genome is translated into large polyproteins (pp1a and pp1ab) that must be cleaved into individual, functional non-structural proteins (nsps) to form the viral replication and transcription complex.[1][2] The 3C-like protease (3CLpro), also known as the main protease (Mpro), is the viral enzyme responsible for performing the majority of these cleavages (11 sites).[1][2] By inhibiting 3CLpro, compounds like IN-21 can block the viral life cycle, making it a prime target for antiviral drug development.[1][3]
Caption: Role of 3CLpro in the SARS-CoV-2 life cycle and the mechanism of inhibition.
Q2: What are the common experimental assays used to test 3CLpro inhibitors?
A2: The two primary types of assays are:
-
Biochemical/Enzymatic Assays: These are cell-free assays that use purified, recombinant 3CLpro and a synthetic substrate. Fluorescence Resonance Energy Transfer (FRET) assays are the most common, where cleavage of a peptide substrate separates a fluorophore and a quencher, resulting in a measurable increase in fluorescence.[3][4][5] These assays are ideal for high-throughput screening (HTS) and determining kinetic parameters like IC50.[4]
-
Cell-Based Assays: These assays measure the inhibitor's activity within a cellular context, which accounts for factors like cell permeability and cytotoxicity.[6][7] They often use reporter systems, such as split-GFP or luciferase, linked by a 3CLpro cleavage site.[6][8][9] Inhibition of the protease leads to a quantifiable change in the reporter signal.
Q3: What is a typical starting concentration for SARS-CoV-2 3CLpro in an enzymatic assay?
A3: The optimal concentration depends on the specific assay conditions (especially substrate concentration and incubation time). However, a common starting range is 20-100 nM. For kinetic studies, it's desirable to use the lowest enzyme concentration that provides a reliable signal-to-background ratio (typically >2).[4][10] Substrate turnover has been shown to be directly proportional to enzyme concentrations up to 60 nM.[11]
Q4: What concentration of IN-21 should I use?
A4: IN-21 is a potent, irreversible covalent inhibitor of SARS-CoV-2 3CLpro with a reported IC50 of 0.03 µM (30 nM) in enzymatic assays.[12] For initial experiments, a dose-response curve is recommended, typically starting from a high concentration (e.g., 10-50 µM) and performing serial dilutions down to the low nanomolar or picomolar range to accurately determine the IC50 or EC50 in your specific assay system.
Experimental Protocols & Data
Protocol 1: In Vitro 3CLpro FRET-Based Enzymatic Assay
This protocol outlines a standard method for determining the IC50 value of an inhibitor like IN-21.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM HEPES or 20 mM Tris-HCl, pH 7.5-8.0, containing 100-150 mM NaCl, 1 mM EDTA, and 1 mM DTT or TCEP.[11][13][14] Ensure the buffer is at room temperature before use, as ice-cold buffers can reduce enzyme activity.[15][16]
-
3CLpro Enzyme: Dilute the stock solution of purified SARS-CoV-2 3CLpro to a working concentration (e.g., 100 nM, for a final assay concentration of 50 nM) in the assay buffer.
-
Inhibitor (IN-21): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in assay buffer.
-
FRET Substrate: Dilute the fluorogenic peptide substrate stock to a working concentration in the assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km), which is often in the range of 15-75 µM, to ensure sensitivity to competitive inhibitors.[4][10][11]
-
-
Assay Procedure:
-
Add 5 µL of each inhibitor dilution to the wells of a black, 384-well microplate. Include DMSO-only wells as negative controls (0% inhibition) and a potent known inhibitor (e.g., GC376) as a positive control.
-
Add 10 µL of the 3CLpro working solution to each well (final concentration: ~50 nM).
-
Pre-incubate the plate at room temperature or 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[11] This is especially important for covalent inhibitors.
-
Initiate the reaction by adding 5 µL of the FRET substrate working solution (final concentration: ~20 µM).
-
Immediately begin kinetic reading on a plate reader (Excitation: ~340 nm, Emission: ~490 nm), taking measurements every 60 seconds for 30-60 minutes.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_DMSO - V_background)).
-
Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A typical workflow for an in vitro FRET-based 3CLpro inhibition assay.
Summary of Recommended Concentrations
| Component | Enzymatic Assay (FRET) | Cell-Based Assay | Reference(s) |
| SARS-CoV-2 3CLpro | 25 - 100 nM | N/A (Expressed in cells) | [4][10] |
| FRET Substrate | 10 - 75 µM (≤ Km) | N/A | [4][10][11] |
| IN-21 (Inhibitor) | 0.1 nM - 10 µM (for IC50 curve) | 1 nM - 50 µM (for EC50 curve) | [12] |
| DMSO (Solvent) | < 1% (final concentration) | < 0.5% (final concentration) | [11][13] |
| Cells (e.g., HEK293T) | N/A | 20,000 - 40,000 cells/well | [9] |
Troubleshooting Guide
This section addresses common issues encountered during 3CLpro experiments.
Caption: A troubleshooting flowchart for common issues in 3CLpro enzymatic assays.
Q5: My enzyme shows very low or no activity. What should I check?
A5:
-
Buffer Conditions: Ensure your assay buffer is at room temperature and the correct pH (typically 7.5-8.5 for optimal activity).[14][15]
-
Enzyme Integrity: Verify that the enzyme was stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can decrease activity.[15] Run a small aliquot on an SDS-PAGE gel to check for degradation.
-
Reducing Agent: 3CLpro is a cysteine protease. Its activity depends on the catalytic cysteine (Cys145) being in a reduced state. Ensure a reducing agent like DTT or TCEP is present in your buffer.[11]
-
Enzyme Concentration: The enzyme concentration may be too low. Try increasing the concentration to see if activity is restored.[4]
Q6: I am not observing any inhibition with IN-21, even at high concentrations. What could be the problem?
A6:
-
Confirm Enzyme Activity: First, ensure your positive control (a known inhibitor) is working and your negative control (DMSO only) shows high enzyme activity. This confirms the assay itself is functioning correctly.
-
Inhibitor Integrity: IN-21 may have degraded. Verify the age and storage conditions of your stock. If possible, confirm its identity and purity via analytical methods like LC-MS.
-
Substrate Competition: If you are using a very high concentration of the FRET substrate (well above the Km), it can outcompete the inhibitor for binding to the enzyme's active site, leading to an artificially high IC50.[10] Try reducing the substrate concentration.
-
Pre-incubation Time: Covalent inhibitors like IN-21 often require time to form a bond with the enzyme. Ensure you are pre-incubating the enzyme and inhibitor together for a sufficient period (e.g., 30-60 minutes) before adding the substrate.[11]
Q7: My results have high variability between replicate wells. How can I improve consistency?
A7:
-
Pipetting Technique: Inconsistent results are often due to inaccurate pipetting, especially with small volumes. Ensure your pipettes are calibrated, use fresh tips for each reagent, and pipette gently to avoid bubbles.[16] Preparing a master mix for the enzyme and substrate can improve consistency.
-
Plate Effects: Evaporation from wells at the edge of the plate can concentrate reagents and alter results. Avoid using the outermost wells or ensure the plate is sealed or lidded during incubations.[15]
-
Reagent Homogeneity: Ensure all frozen components are completely thawed and gently mixed before use to avoid concentration gradients in your stock solutions.[16]
-
Instrument Settings: Double-check that the plate reader is set to the correct excitation and emission wavelengths and that the gain setting is appropriate for your signal intensity.[16]
References
- 1. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Fluorescence-Based High-Throughput Assay for Identifying SARS-CoV-2 3CLpro Inhibitors - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CL<sup>pro</sup> Inhibitors - ProQuest [proquest.com]
- 8. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. docs.abcam.com [docs.abcam.com]
How to reduce off-target effects of SARS-CoV-2 3CLpro-IN-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of SARS-CoV-2 3CLpro inhibitors, with a focus on covalent inhibitors like SARS-CoV-2 3CLpro-IN-21. While specific off-target data for every inhibitor is not always publicly available, the principles and methodologies outlined here are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with SARS-CoV-2 3CLpro inhibitors?
A1: Off-target effects for 3CLpro inhibitors can arise from their interaction with host cell proteases or other cellular components. Since 3CLpro is a cysteine protease, covalent inhibitors, in particular, may react with other cysteine-containing proteins.[1][2] Common off-target concerns include inhibition of host cysteine proteases like cathepsins or deubiquitinating enzymes, which can lead to cellular toxicity.[3][4] It is also possible for compounds to interfere with various steps in the viral life cycle other than 3CLpro activity, which can be misinterpreted as a specific effect in live-virus assays.[5][6]
Q2: How can I differentiate between on-target 3CLpro inhibition and general cytotoxicity?
A2: A crucial step is to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50) from cell-based antiviral assays.[4][5][7] The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a quantitative measure of the therapeutic window. A high SI value indicates that the compound's antiviral activity occurs at concentrations well below those that cause cell death, suggesting a more specific on-target effect.[5][6]
Q3: My compound shows high potency in a biochemical assay but weak activity in a cell-based assay. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors. Poor cell membrane permeability can prevent the compound from reaching its intracellular target.[8] The compound may also be rapidly metabolized by intracellular enzymes or actively removed from the cell by efflux pumps.[4][8] Additionally, the recombinant enzyme used in biochemical assays may respond differently to inhibitors compared to the native viral enzyme within the complex cellular environment.[8]
Q4: What is the significance of including a reducing agent like Dithiothreitol (DTT) in my biochemical assay?
A4: Including DTT in a biochemical assay for covalent inhibitors can help identify non-specific reactive compounds.[3][9] Covalent inhibitors often target the cysteine in the 3CLpro active site. DTT, being a strong reducing agent, can react with non-specific electrophilic compounds, thus reducing their apparent inhibitory activity.[3][9] If a compound's potency significantly decreases in the presence of DTT, it may indicate a non-specific covalent mechanism.
Troubleshooting Guides
Issue 1: High background signal or false positives in a primary screen.
-
Possible Cause: The inhibitor may be interfering with the assay technology itself (e.g., fluorescence quenching).
-
Troubleshooting Step: Perform a counter-screen in the absence of the 3CLpro enzyme to identify compounds that directly affect the reporter signal.[8]
-
Workflow:
Caption: Workflow for identifying false positives in a primary screen.
Issue 2: Observed cellular toxicity at concentrations close to the effective antiviral concentration.
-
Possible Cause: The inhibitor may have off-target effects on essential host cell proteins.
-
Troubleshooting Step: Profile the inhibitor against a panel of relevant human proteases, particularly other cysteine proteases like cathepsins.
-
Workflow:
Caption: Workflow for investigating and improving inhibitor selectivity.
Quantitative Data Summary
The following tables summarize key quantitative data for representative SARS-CoV-2 3CLpro inhibitors from the literature. This data can serve as a benchmark for your own experiments.
Table 1: In Vitro Potency and Cellular Activity of Selected 3CLpro Inhibitors
| Compound | 3CLpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| GC376 | 0.16[10] | 0.9 - 4.48[6] | >100 | >22 - >111 | Vero E6 |
| Compound 4 | 0.151[10] | 0.98[5] | >100 | >102 | Vero E6 |
| 11a | - | 6.89[5] | >100 | >14.5 | Vero E6 |
| PF-00835231 | 0.0069 | - | - | - | - |
| Myricetin | 0.2[3] | - | - | - | - |
| Thioguanosine | - | 3.9[3] | >20 | >5.1 | Vero E6 |
| MG-132 | 7.4[3] | 0.4[3] | 2.9 | 7.25 | Vero E6 |
Table 2: Selectivity Profile of a 3CLpro Inhibitor (PF-00835231)
| Protease Target | IC50 (µM) |
| SARS-CoV-2 3CLpro | 0.0069 |
| Human Cathepsin B | 6 |
| Other Human Proteases | Inactive |
| HIV Protease | Inactive |
| (Data for PF-00835231 from[4]) |
Experimental Protocols
Protocol 1: FRET-based Biochemical Assay for 3CLpro Activity
This protocol describes a common method to measure the enzymatic activity of recombinant 3CLpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound to the wells of the microplate. The final DMSO concentration should be kept below 1%.
-
Add the 3CLpro enzyme to the wells and incubate with the compound for a defined period (e.g., 60 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 340/460 nm).
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol is used to determine the CC50 of a compound.
-
Reagents and Materials:
-
Vero E6 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well clear-bottom microplates
-
Plate reader (luminescence or absorbance)
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the CC50 value by plotting the percent cell viability against the logarithm of the compound concentration.
-
Signaling Pathway Considerations
Off-target effects of 3CLpro inhibitors could potentially modulate various cellular signaling pathways. While specific pathways are inhibitor-dependent, a general consideration is the impact on pathways regulated by cysteine proteases, such as apoptosis and inflammation.
Caption: Potential off-target signaling pathway modulation by 3CLpro inhibitors.
References
- 1. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Resistance to SARS-CoV-2 3CLpro-IN-21
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to the SARS-CoV-2 3CLpro inhibitor, 3CLpro-IN-21, during in vitro experiments. The information provided herein is based on studies of analogous covalent 3CLpro inhibitors, such as nirmatrelvir, and general principles of antiviral resistance. Specific outcomes with 3CLpro-IN-21 may vary.
Troubleshooting Guide
This guide addresses common issues observed during in vitro experiments with 3CLpro-IN-21.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| 1. Gradual increase in EC50/IC50 of 3CLpro-IN-21 over serial passages of the virus. | Selection of resistance-conferring mutations in the 3CLpro gene. | 1. Sequence the 3CLpro gene from the passaged virus to identify potential mutations. 2. Compare identified mutations to known resistance mutations for other 3CLpro inhibitors (see Table 1). 3. Perform site-directed mutagenesis to introduce the identified mutation(s) into a wild-type background to confirm their role in resistance. 4. Test the resistant variant against other classes of 3CLpro inhibitors to assess for cross-resistance. |
| 2. No or reduced inhibition of viral replication in a cell-based assay despite potent inhibition in a biochemical (enzymatic) assay. | - Poor cell permeability of 3CLpro-IN-21. - Efflux of the compound by cellular transporters (e.g., P-glycoprotein). - Instability or metabolic inactivation of the compound in the cellular environment. | 1. Evaluate the cytotoxicity of 3CLpro-IN-21 to ensure the concentrations used are not toxic to the host cells. 2. Perform a cell permeability assay (e.g., Caco-2 permeability assay). 3. Co-administer with an efflux pump inhibitor to see if potency is restored. 4. Assess the stability of the compound in cell culture media over the course of the experiment. |
| 3. High variability in EC50/IC50 values between experimental repeats. | - Inconsistent viral titer or enzyme concentration. - Pipetting errors or issues with serial dilutions. - Cell culture variability (e.g., cell passage number, confluency). | 1. Ensure accurate and consistent quantification of viral stock or enzyme concentration for each experiment. 2. Calibrate pipettes and use fresh serial dilutions for each experiment. 3. Standardize cell culture conditions, including cell line, passage number, and seeding density. |
| 4. Identification of mutations outside the 3CLpro active site that appear to confer resistance. | - Mutations may allosterically affect the conformation of the active site, reducing inhibitor binding. - Mutations could impact the dimerization of 3CLpro, which is essential for its activity. - Compensatory mutations that increase the enzymatic activity of 3CLpro, overcoming the inhibitor's effect. | 1. Use molecular modeling and structural analysis to predict the impact of the mutation on 3CLpro structure and inhibitor binding. 2. Perform biochemical assays to assess the enzymatic fitness (kcat/Km) of the mutant protease. 3. Investigate the dimerization status of the mutant 3CLpro. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mutations observed to confer resistance to covalent 3CLpro inhibitors in vitro?
A1: In vitro selection studies with covalent 3CLpro inhibitors like nirmatrelvir have identified several key mutations. These mutations often occur in or near the substrate-binding pocket of the enzyme. Some of the frequently reported mutations are listed in Table 1.[1][2][3] These substitutions can reduce the binding affinity of the inhibitor to the protease.[2]
Q2: How does resistance to 3CLpro-IN-21 likely develop in vitro?
A2: Resistance to 3CLpro-IN-21, a covalent inhibitor, likely develops through the selection of pre-existing or newly arising mutations in the viral population that reduce the inhibitor's effectiveness. During viral replication, the error-prone RNA-dependent RNA polymerase introduces random mutations. In the presence of the inhibitor, viruses with mutations in the 3CLpro that decrease the inhibitor's binding or efficacy will have a survival advantage and will be selected for over subsequent passages.[2]
Q3: Can mutations conferring resistance to 3CLpro-IN-21 affect the fitness of the virus?
A3: Yes, resistance mutations can come at a fitness cost to the virus.[2][3] Alterations in the 3CLpro enzyme that reduce inhibitor binding may also decrease its natural enzymatic activity, leading to less efficient viral polyprotein processing and reduced viral replication. However, compensatory mutations can sometimes arise to restore viral fitness.[4]
Q4: Is it possible for a virus resistant to 3CLpro-IN-21 to be cross-resistant to other 3CLpro inhibitors?
A4: Yes, cross-resistance is a significant concern.[1][5] Mutations that alter the active site of the 3CLpro can confer resistance to multiple inhibitors that share a similar binding mechanism or target the same region of the enzyme. It is crucial to test resistant variants against a panel of diverse 3CLpro inhibitors to understand their cross-resistance profile.
Q5: What experimental systems can be used to select for and characterize resistance to 3CLpro-IN-21?
A5: A common method is serial passage of SARS-CoV-2 in cell culture in the presence of increasing concentrations of the inhibitor.[2] Safer alternatives include using chimeric vesicular stomatitis virus (VSV)-based systems where the VSV glycoprotein is replaced with a polyprotein dependent on SARS-CoV-2 3CLpro for cleavage and replication.[1][2] Cell-based reporter assays can also be used to rapidly profile candidate resistance mutations.[6]
Data Presentation
Table 1: Selected In Vitro Resistance Mutations for Covalent SARS-CoV-2 3CLpro Inhibitors
| Mutation | Fold-Change in EC50/IC50 (Nirmatrelvir) | Location in 3CLpro | Potential Impact | Reference(s) |
| L50F + E166A + L167F | >20x | Substrate-binding pocket | Reduces inhibitor/enzyme interactions | [2][7] |
| Y54A / S144A | 8x | Near catalytic dyad | Decreases inhibitor's inhibitory capacity | [8] |
| S144A / E166A | 72x | Near catalytic dyad / Substrate-binding pocket | Significantly decreases inhibitor's inhibitory capacity | [8] |
| E166V | ~100x | Substrate-binding pocket | Significant resistance, may reduce viral fitness | [4][9] |
| M49K / M165V | - | Substrate-binding pocket | Destabilizes inhibitor binding pocket |
Note: The fold-change values are approximate and can vary depending on the experimental system and specific inhibitor used.
Experimental Protocols
In Vitro Resistance Selection by Serial Passage
Objective: To select for SARS-CoV-2 variants with reduced susceptibility to 3CLpro-IN-21.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., VeroE6) in T25 flasks or 6-well plates to achieve 80-90% confluency on the day of infection.
-
Viral Infection: Infect the cells with wild-type SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.
-
Inhibitor Treatment: After a 1-hour adsorption period, remove the inoculum and add cell culture medium containing 3CLpro-IN-21 at a concentration equal to the EC50. Also, set up parallel cultures with 3x and 0.3x EC50, and a no-drug control.
-
Incubation and Monitoring: Incubate the cultures at 37°C and monitor daily for the development of cytopathic effect (CPE).
-
Virus Harvest: When 75-100% CPE is observed in the drug-treated cultures, harvest the supernatant. If no CPE is observed after 5-7 days, harvest the supernatant.
-
Titration: Determine the viral titer of the harvested supernatant using a plaque assay or TCID50 assay.
-
Subsequent Passages: Use the harvested virus to infect fresh cells for the next passage. The starting concentration of 3CLpro-IN-21 for the next passage should be based on the highest concentration at which the virus replicated in the previous passage.
-
EC50 Determination: Periodically (e.g., every 2-3 passages), determine the EC50 of the passaged virus population against 3CLpro-IN-21 to monitor for changes in susceptibility.
-
Sequencing: Once a significant increase in EC50 is observed, extract viral RNA and perform sequencing of the 3CLpro gene to identify mutations.
3CLpro Enzymatic Assay (FRET-based)
Objective: To determine the IC50 of 3CLpro-IN-21 against wild-type and mutant 3CLpro.
Methodology:
-
Reagents:
-
Recombinant 3CLpro (wild-type or mutant)
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
3CLpro-IN-21 serially diluted in DMSO.
-
-
Assay Preparation: In a 384-well plate, add 3CLpro-IN-21 at various concentrations.
-
Enzyme Addition: Add recombinant 3CLpro to each well to a final concentration of approximately 50 nM.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Substrate Addition: Add the FRET substrate to each well to a final concentration of 20 µM to initiate the reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for in vitro selection of resistant mutants.
Caption: Covalent inhibition of 3CLpro by 3CLpro-IN-21.
Caption: Decision tree for troubleshooting resistance.
References
- 1. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 2. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Refining SARS-CoV-2 3CLpro-IN-21 experimental protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the experimental use of SARS-CoV-2 3CLpro-IN-21, a potent and irreversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound D6) is a highly potent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro). It functions as an irreversible, covalent inhibitor. Its mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, which is essential for the protease's enzymatic activity. This irreversible binding permanently inactivates the enzyme, thereby inhibiting viral replication.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, it is recommended to store the solid compound at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light. Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored under the same temperature conditions. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.
Q3: What is the solubility of this compound?
Q4: What are the known IC50 values for this compound?
A4: this compound is a highly potent inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.03 µM against SARS-CoV-2 3CLpro. It also exhibits inhibitory activity against the 3CLpro of the earlier SARS-CoV-1, with an IC50 of 0.12 µM.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in IC50 determination.
-
Possible Cause: Instability of the 3CLpro enzyme.
-
Solution: Ensure the enzyme is properly stored in aliquots at -80°C and avoid repeated freeze-thaw cycles. Use a freshly thawed aliquot for each experiment. The stability of the enzyme can be pH-dependent, with higher stability generally observed around neutral pH.
-
-
Possible Cause: Aggregation of the inhibitor or substrate.
-
Solution: The use of DMSO can help improve the solubility and stability of the peptide substrate and inhibitor. A concentration of up to 20% DMSO has been recommended in some 3CLpro inhibitor screening assays to reduce aggregation.
-
-
Possible Cause: Presence of reducing agents.
-
Solution: For covalent inhibitors that react with cysteine residues, the presence of reducing agents like DTT in the assay buffer can interfere with the binding. It is advisable to perform primary screening without DTT. If DTT is necessary for enzyme stability, its effect on the inhibitor's activity should be carefully evaluated.
-
Issue 2: No or very low inhibitory activity observed.
-
Possible Cause: Incorrect assay conditions.
-
Solution: The enzymatic activity of 3CLpro is pH-dependent, with optimal activity typically observed around pH 7. Verify the pH of your assay buffer. Also, ensure that the concentrations of the enzyme and substrate are appropriate for the assay window.
-
-
Possible Cause: Degradation of the inhibitor.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
-
Possible Cause: Oxidative stress affecting the protease.
-
Solution: Studies have shown that oxidative stress can alter the solubility and activity of 3CLpro. While this may not directly impact the inhibitor's function, it can affect the overall assay performance. Ensure consistent and controlled experimental conditions to minimize oxidative stress.
-
Issue 3: High background signal in the FRET assay.
-
Possible Cause: Autofluorescence of the inhibitor.
-
Solution: Run a control experiment with the inhibitor in the assay buffer without the enzyme and substrate to measure its intrinsic fluorescence. Subtract this background from the experimental wells.
-
-
Possible Cause: Non-specific cleavage of the FRET substrate.
-
Solution: Ensure the purity of the 3CLpro enzyme. Contaminating proteases could lead to substrate cleavage.
-
Quantitative Data Summary
| Inhibitor | Target Protease | IC50 (µM) | Inhibition Type |
| This compound | SARS-CoV-2 3CLpro | 0.03 | Irreversible, Covalent |
| This compound | SARS-CoV-1 3CLpro | 0.12 | Irreversible, Covalent |
Detailed Experimental Protocol: In Vitro FRET-based Assay for SARS-CoV-2 3CLpro Inhibition
This protocol describes a general procedure for determining the inhibitory activity of this compound using a Förster Resonance Energy Transfer (FRET)-based assay.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
This compound
-
FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)
-
DMSO (biotechnology grade)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the FRET substrate in DMSO or assay buffer.
-
Dilute the recombinant SARS-CoV-2 3CLpro in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed percentage of DMSO (e.g., 5-20%).
-
In a 96-well black microplate, add the diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted SARS-CoV-2 3CLpro to all wells except the negative control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for Edans/Dabcyl pair) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence intensity versus time curves).
-
Normalize the reaction rates to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: FRET-based assay workflow for 3CLpro inhibition.
Caption: Covalent inhibition of 3CLpro by this compound.
Mitigating batch-to-batch variability of SARS-CoV-2 3CLpro-IN-21
Welcome to the technical support center for SARS-CoV-2 3CLpro-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability and addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virus.[1][2][3] 3CLpro is a cysteine protease essential for the replication of the virus by processing viral polyproteins into functional units.[2][4][5][6][7] By binding to the active site of the 3CLpro enzyme, IN-21 blocks its proteolytic activity, thereby halting the viral life cycle.[2]
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in small molecule inhibitors like IN-21 can stem from several factors during chemical synthesis and processing.[8][9][10] These can include slight differences in raw materials, reaction conditions, purification methods, and the presence of polymorphs (different crystalline structures of the same compound).[8][11] Such variations can lead to inconsistencies in purity, solubility, stability, and ultimately, inhibitory activity.[9][11]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from moisture and light.[1] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -80°C for up to six months or at -20°C for shorter periods (e.g., one month).[1] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[1] Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the key quality control parameters I should assess for each new batch of this compound?
A4: For each new batch, it is crucial to verify its identity, purity, and activity. Key quality control assessments include:
-
Identity Confirmation: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are standard methods to determine the purity of the compound.[12]
-
Solubility Testing: Confirming the solubility in your experimental buffer is essential for accurate dosing.
-
Inhibitory Activity: Performing a 3CLpro inhibition assay to determine the IC50 value is the most direct measure of the compound's potency.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values between different batches of IN-21.
-
Possible Cause 1: Variation in Compound Purity.
-
Troubleshooting Step: Assess the purity of each batch using HPLC. Impurities can interfere with the assay or compete with the inhibitor, leading to altered IC50 values.
-
-
Possible Cause 2: Differences in Compound Solubility.
-
Troubleshooting Step: Ensure complete solubilization of the compound in your chosen solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitation. Inconsistent solubility can lead to inaccurate concentrations in the assay.
-
-
Possible Cause 3: Degradation of the Compound.
-
Troubleshooting Step: Review storage and handling procedures. If a stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid compound.
-
Issue 2: High variability or poor reproducibility in 3CLpro inhibition assay results.
-
Possible Cause 1: Instability of the 3CLpro Enzyme.
-
Troubleshooting Step: Ensure the 3CLpro enzyme is stored correctly and handled on ice. Use a fresh aliquot of the enzyme for each experiment to avoid degradation from repeated handling. The enzymatic activity of 3CLpro is pH-dependent, with higher activity typically observed around pH 7.[14]
-
-
Possible Cause 2: Assay Interference.
-
Troubleshooting Step: Some compounds can interfere with the assay readout (e.g., fluorescence-based assays). Run a control experiment with the compound in the absence of the enzyme to check for any intrinsic fluorescence or quenching properties.
-
-
Possible Cause 3: Inconsistent Pipetting or Dilutions.
-
Troubleshooting Step: Use calibrated pipettes and perform serial dilutions carefully. Small errors in dilution can lead to significant variations in the final concentration and, consequently, the IC50 value.
-
Data Presentation
Table 1: Example Quality Control Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Recommended Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 95.2% | ≥ 98% |
| Identity (by MS) | Confirmed | Confirmed | Matches expected mass |
| IC50 (vs. 3CLpro) | 50 nM | 85 nM | Within 2-fold of reference |
| Solubility (in DMSO) | > 10 mM | > 10 mM | ≥ 10 mM |
Experimental Protocols
Protocol 1: Quality Control using High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the test batch at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
-
Analysis: Inject both the standard and sample solutions. Compare the retention times and calculate the purity of the sample based on the peak area relative to the total peak area.
Protocol 2: 3CLpro Inhibition Assay (FRET-based)
This protocol is adapted from established methods for assessing 3CLpro activity.[5][13][15]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.3.
-
3CLpro Enzyme: Dilute recombinant SARS-CoV-2 3CLpro in assay buffer to the desired final concentration (e.g., 15-20 nM).[13][16]
-
FRET Substrate: Prepare a stock solution of a fluorogenic substrate (e.g., (Dabcyl)-KTSAVLQSGFRKME-(Edans)-NH2) in DMSO.[15] Dilute in assay buffer to the final working concentration (e.g., 20 µM).[15]
-
Inhibitor (IN-21): Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted inhibitor solution to each well. For the positive control (no inhibition), add 2 µL of assay buffer with the corresponding DMSO concentration. For the negative control (no enzyme activity), add assay buffer.
-
Add 88 µL of the diluted 3CLpro enzyme solution to the inhibitor and positive control wells. Add 88 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm for Edans/Dabcyl pair) every minute for 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the velocities to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Quality control workflow for new batches of this compound.
Caption: Troubleshooting logic for variable IC50 values of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. SARS-CoV-2 3CLpro-IN-2 - Nordic Biosite [nordicbiosite.com]
- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 10. youtube.com [youtube.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. agilent.com [agilent.com]
- 13. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SARS-CoV-2 3CLpro Inhibitors: Benchmarking SARS-CoV-2 3CLpro-IN-21
For Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. This guide provides a comparative analysis of a novel inhibitor, SARS-CoV-2 3CLpro-IN-21, alongside other prominent 3CLpro inhibitors such as Nirmatrelvir, Ensitrelvir, PF-00835231, and GC-376. The comparison is based on available biochemical and cellular activity data to aid researchers in evaluating their potential therapeutic applications.
Mechanism of Action of 3CLpro Inhibitors
The SARS-CoV-2 3CLpro is a cysteine protease that cleaves the viral polyproteins at specific sites, a process essential for generating functional viral proteins required for viral replication and transcription. By targeting the active site of this enzyme, 3CLpro inhibitors can block this cleavage, thereby halting the viral life cycle. These inhibitors typically bind to the active site of the 3CLpro enzyme, preventing it from interacting with its natural substrates. This binding can be achieved through covalent or non-covalent interactions.
Below is a diagram illustrating the general mechanism of action of 3CLpro inhibitors in the context of the SARS-CoV-2 replication cycle.
Quantitative Comparison of 3CLpro Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and other notable 3CLpro inhibitors. The data presented are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Inhibitory Activity against SARS-CoV-2 3CLpro
| Inhibitor | IC50 (nM) | Mechanism of Action |
| This compound | 30 | Irreversible Covalent |
| Nirmatrelvir (PF-07321332) | 3.11 | Reversible Covalent |
| Ensitrelvir (S-217622) | 13 | Non-covalent |
| PF-00835231 | 0.27 | Covalent |
| GC-376 | 170 | Covalent |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Antiviral Activity in Cell-Based Assays
| Inhibitor | EC50 (µM) | Cell Line |
| Nirmatrelvir (PF-07321332) | 0.0618 (in dNHBE cells) | Various |
| Ensitrelvir (S-217622) | ~0.4 (in VeroE6/TMPRSS2 cells) | Various |
| PF-00835231 | 0.158 - 0.221 | A549+ACE2 |
| GC-376 | 0.9 | Vero E6 |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half-maximal response. In antiviral assays, it is the concentration required to inhibit viral replication by 50%. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used to evaluate the efficacy of 3CLpro inhibitors.
Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This assay directly measures the enzymatic activity of purified 3CLpro and its inhibition.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP).
-
Test inhibitors dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The 3CLpro enzyme is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) in the assay buffer for a defined period (e.g., 15-60 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the FRET substrate to each well.
-
The fluorescence intensity is measured kinetically over time (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans fluorophore).
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of an inhibitor to protect host cells from virus-induced cytopathic effects (CPE) or to reduce viral replication within the cells.
-
Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the inhibitor and then infected with the virus. The antiviral activity is determined by measuring cell viability or quantifying viral load.
-
Materials:
-
Susceptible host cell lines (e.g., Vero E6, VeroE6/TMPRSS2, A549-hACE2, Calu-3).
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium and supplements.
-
Test inhibitors dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Reagents for measuring cell viability (e.g., CellTiter-Glo®, MTT) or for quantifying viral RNA (qRT-PCR).
-
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere overnight.
-
The cells are pre-treated with serial dilutions of the test inhibitor for a short period (e.g., 1-2 hours).
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period that allows for viral replication and, in the case of CPE assays, for cell death to occur (e.g., 48-72 hours).
-
For CPE-based assays: A cell viability reagent is added to the wells, and the signal (e.g., luminescence, absorbance) is measured. The percentage of cell viability is calculated relative to uninfected and untreated virus-infected controls.
-
For viral load reduction assays: The cell supernatant or cell lysate is collected, and viral RNA is extracted. The amount of viral RNA is quantified using qRT-PCR. The reduction in viral RNA is calculated relative to untreated virus-infected controls.
-
The EC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (CC50) is also performed on uninfected cells to assess the inhibitor's toxicity. The selectivity index (SI), calculated as CC50/EC50, is a measure of the inhibitor's therapeutic window.
-
Conclusion
This compound demonstrates potent inhibitory activity against its target enzyme. When compared to other well-characterized 3CLpro inhibitors, its biochemical potency is notable. Further comparative studies, particularly head-to-head in vivo experiments, will be crucial to fully elucidate its therapeutic potential relative to established antivirals like Nirmatrelvir and Ensitrelvir. The data and protocols presented in this guide are intended to provide a valuable resource for the research community actively engaged in the development of novel COVID-19 therapeutics.
A Comparative Analysis of SARS-CoV-2 3CL Protease Inhibitors: Benchmarking 3CLpro-IN-21 Against Established Antivirals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational SARS-CoV-2 3CL protease inhibitor, 3CLpro-IN-21, against the clinically approved antivirals nirmatrelvir (a key component of Paxlovid) and ensitrelvir. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription. Due to its vital role and high conservation across coronaviruses, 3CLpro is a prime target for antiviral drug development.
Performance Data: A Head-to-Head Comparison
The following table summarizes the in vitro potency of SARS-CoV-2 3CLpro-IN-21, nirmatrelvir, and ensitrelvir against the SARS-CoV-2 3CL protease and the virus itself. It is important to note that the data for 3CLpro-IN-21 is derived from a separate study and not a direct head-to-head comparison with nirmatrelvir and ensitrelvir in the same experiments.
| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Mechanism of Action | Reference |
| This compound | SARS-CoV-2 3CLpro | Enzymatic Assay | 0.03 | - | Covalent | [1] |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | Enzymatic Assay | 0.013 - 0.023 | - | Covalent (reversible) | [2] |
| SARS-CoV-2 | Antiviral Assay (VeroE6 cells) | - | 0.59 | [2] | ||
| Ensitrelvir (S-217622) | SARS-CoV-2 3CLpro | Enzymatic Assay | 0.013 | - | Non-covalent | [3] |
| SARS-CoV-2 (various strains) | Antiviral Assay (VeroE6/TMPRSS2 cells) | - | 0.22 - 0.52 | [3][4] |
Mechanism of Action: Targeting Viral Replication
SARS-CoV-2 replication begins with the entry of the virus into the host cell and the release of its RNA genome. This RNA is then translated into two large polyproteins, pp1a and pp1ab. The 3CL protease, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins into 16 non-structural proteins (nsps) that form the replicase-transcriptase complex (RTC). This complex is essential for replicating the viral genome and transcribing subgenomic RNAs that encode for structural proteins. 3CL protease inhibitors block this crucial cleavage step, thereby halting the viral replication cycle.
Caption: SARS-CoV-2 replication pathway and the inhibitory action of 3CL protease inhibitors.
Experimental Protocols
The determination of IC50 and EC50 values relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
FRET-Based Enzymatic Assay for 3CLpro Inhibition (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the 3CL protease.
Caption: Workflow for the FRET-based 3CLpro enzymatic inhibition assay.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate, such as (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA).
-
Test compounds (e.g., this compound, nirmatrelvir, ensitrelvir) serially diluted in DMSO.
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The test compounds are serially diluted and added to the wells of the assay plate.
-
Recombinant 3CLpro is added to each well and the plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
Fluorescence intensity is measured kinetically at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair) over a set time period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition for each compound concentration is determined relative to a DMSO control.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
-
Cell-Based Antiviral Assay (EC50 Determination)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context, typically by measuring the reduction of virus-induced cytopathic effect (CPE).
Caption: Workflow for the cell-based cytopathic effect (CPE) reduction assay.
Detailed Protocol:
-
Reagents and Materials:
-
A susceptible host cell line (e.g., VeroE6, VeroE6/TMPRSS2, or A549-ACE2).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test compounds serially diluted in culture medium.
-
96-well clear-bottom plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer or plate reader.
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with medium containing serial dilutions of the test compounds.
-
Cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and the development of CPE.
-
After incubation, cell viability is assessed. For example, with CellTiter-Glo®, the reagent is added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
Data Analysis:
-
The raw data is normalized to the signals from uninfected cells (100% viability) and untreated, virus-infected cells (0% protection).
-
The half-maximal effective concentration (EC50) is determined by fitting the resulting dose-response curve with a four-parameter logistic regression model.
-
Conclusion
This compound demonstrates potent in vitro inhibition of the SARS-CoV-2 3CL protease with an IC50 value in the low nanomolar range, comparable to the established antivirals nirmatrelvir and ensitrelvir. Its covalent mechanism of action suggests a potential for prolonged target engagement. Further studies, including direct comparative analyses and in vivo efficacy evaluations, are warranted to fully elucidate the therapeutic potential of 3CLpro-IN-21 in the treatment of COVID-19. The experimental protocols detailed herein provide a framework for such comparative assessments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
- 3. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of SARS-CoV-2 3CLpro-IN-21 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the irreversible covalent inhibitor SARS-CoV-2 3CLpro-IN-21 with other reported inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). The data presented is collated from various independent studies to offer a broader context for the potency of this compound.
Data Presentation: Comparative Binding Affinities of 3CLpro Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and a selection of other covalent and non-covalent inhibitors against SARS-CoV-2 3CLpro. The data has been compiled from publicly available information and research articles. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound Name | Type of Inhibition | Reported IC50 (µM) |
| This compound (Compound D6) | Covalent, Irreversible | 0.03 [1] |
| Nirmatrelvir (PF-07321332) | Covalent, Reversible | 0.0033 |
| GC376 | Covalent, Reversible | 0.041 |
| Boceprevir | Covalent, Reversible | 0.88 |
| Telaprevir | Covalent, Reversible | 1.3 |
| Ebselen | Covalent | 0.67 |
| Shikonin | Covalent | 1.57 |
| MG-132 | Covalent | 7.4 |
| Baicalein | Non-covalent | 2.9 |
| Myricetin | Non-covalent | 0.2 |
| Hesperidin | Non-covalent | 8.3 |
| Quercetin | Non-covalent | 13.9 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for SARS-CoV-2 3CLpro inhibitors is commonly performed using a fluorescence resonance energy transfer (FRET)-based enzymatic assay. The following is a generalized protocol synthesized from methodologies described in studies of covalent 3CLpro inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of SARS-CoV-2 3CLpro by 50%.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., GC376)
-
Negative control (e.g., DMSO)
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and control compounds in 100% DMSO.
-
Prepare serial dilutions of the inhibitors in assay buffer to achieve a range of final concentrations for the assay.
-
Prepare the SARS-CoV-2 3CLpro enzyme solution in assay buffer to the desired final concentration (e.g., 100 nM).
-
Prepare the fluorogenic substrate solution in assay buffer to the desired final concentration (e.g., 20 µM).
-
-
Assay Protocol:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor solutions or control (DMSO) to the wells of the 384-well plate.
-
Add the SARS-CoV-2 3CLpro enzyme solution (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 15-60 minutes) to allow for the inhibitor to bind to the enzyme. For covalent inhibitors, this pre-incubation step is critical.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 2.5 µL) to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for determining the IC50 of a SARS-CoV-2 3CLpro inhibitor.
Caption: Covalent inhibitors form a stable bond with the catalytic cysteine of 3CLpro.
References
Comparative Analysis of SARS-CoV-2 3CLpro Inhibitors: SARS-CoV-2 3CLpro-IN-21 vs. GC376
A detailed guide for researchers and drug development professionals on the in-vitro efficacy and mechanisms of two prominent covalent inhibitors of the SARS-CoV-2 main protease.
This guide provides a head-to-head comparison of two notable covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro): SARS-CoV-2 3CLpro-IN-21 and GC376. The 3CLpro enzyme is crucial for the life cycle of the virus, as it processes viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3] This makes it a prime target for antiviral drug development. Both inhibitors function by covalently binding to the catalytic cysteine residue (Cys145) in the active site of the enzyme, thereby blocking its proteolytic activity.[1][4]
Quantitative Performance Analysis
The following tables summarize the reported in-vitro inhibitory activities of this compound and GC376 against the SARS-CoV-2 main protease.
| Inhibitor | Target | IC50 (µM) | Inhibition Type | Notes |
| This compound | SARS-CoV-2 3CLpro | 0.03[5] | Irreversible, Covalent[5] | Also known as Compound D6.[5] |
| SARS-CoV-1 3CLpro | 0.12[5] | Irreversible, Covalent[5] | ||
| GC376 | SARS-CoV-2 3CLpro | 0.19 - 0.62 | Covalent | A prodrug of GC373. |
| Inhibitor | Virus | EC50 (µM) | Cell Line |
| GC376 | SARS-CoV-2 | 2.1 - 3.37 | Vero E6 / Vero 76[6] |
| MERS-CoV | ~1 |
Mechanism of Action
Both this compound and GC376 are covalent inhibitors that target the catalytic dyad (Cys145 and His41) of the 3CLpro. The catalytic cysteine acts as a nucleophile, attacking the electrophilic warhead of the inhibitor. This results in the formation of a stable covalent bond, rendering the enzyme inactive.
GC376 is a prodrug that is converted to its active aldehyde form, GC373, which then forms a covalent bond with Cys145.[6] Interestingly, some studies have reported that GC376 also exhibits a dual inhibitory mechanism by targeting the host protease Cathepsin L, which is involved in viral entry into the host cell.
Below is a diagram illustrating the general mechanism of covalent inhibition of SARS-CoV-2 3CLpro.
Caption: Covalent inhibition of SARS-CoV-2 3CLpro blocks viral polyprotein processing.
Experimental Protocols
The inhibitory activities of these compounds are typically determined using a combination of biochemical and cell-based assays.
Biochemical Assay: Förster Resonance Energy Transfer (FRET) Assay
This in-vitro assay is commonly used to determine the IC50 value of 3CLpro inhibitors.
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the fluorescence signal.
Methodology:
-
Recombinant SARS-CoV-2 3CLpro is incubated with varying concentrations of the inhibitor (e.g., this compound or GC376).
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the change in fluorescence.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SARS-CoV-2 3CLpro Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. A key characteristic of a promising drug candidate is its specificity for the intended target, minimizing off-target effects and potential toxicity. This guide provides a comparative assessment of the specificity of SARS-CoV-2 3CLpro-IN-21 against other notable 3CLpro inhibitors, Nirmatrelvir and Ensitrelvir, based on available experimental data.
Introduction to 3CLpro and the Importance of Specificity
The SARS-CoV-2 3CLpro is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1] Inhibition of this protease effectively halts the viral life cycle.[1] An ideal 3CLpro inhibitor should exhibit high potency against the viral enzyme while demonstrating minimal inhibition of human proteases, particularly other cysteine proteases such as cathepsins, to reduce the risk of adverse drug reactions.[2][3]
This guide summarizes the available data on the inhibitory activity and specificity of this compound and compares it with the well-characterized inhibitor Nirmatrelvir (a component of Paxlovid) and the approved drug Ensitrelvir.
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound, Nirmatrelvir, and Ensitrelvir against the SARS-CoV-2 3CLpro enzyme.
| Inhibitor | Target | IC50 (µM) | Mechanism of Action |
| This compound | SARS-CoV-2 3CLpro | 0.03 | Irreversible, Covalent |
| Nirmatrelvir | SARS-CoV-2 3CLpro | 0.004 | Reversible, Covalent |
| Ensitrelvir | SARS-CoV-2 3CLpro | 0.049 | Non-covalent |
Note: IC50 values can vary depending on the specific assay conditions.
Specificity Profile Comparison
An essential aspect of drug development is determining the selectivity of an inhibitor against a panel of host cell proteases. While data on the comprehensive specificity of this compound is limited in the public domain, a detailed profile for Nirmatrelvir is available.
| Inhibitor | Protease Panel Assessed | Key Findings |
| This compound | Not Publicly Available | Data on off-target activity is not readily available in the searched literature. |
| Nirmatrelvir | Panel of 23 human cysteine proteases | Highly selective for SARS-CoV-2 3CLpro. Submicromolar activity was only observed against cathepsin K (IC50 = 231 nM).[2] |
| Ensitrelvir | Not specified in detail | Described as a selective inhibitor of SARS-CoV-2 3CLpro.[4] |
The high selectivity of Nirmatrelvir for its target underscores a critical benchmark for the development of safe and effective 3CLpro inhibitors.[2] Further studies are required to fully characterize the specificity profile of this compound.
Experimental Methodologies
The following provides a general protocol for assessing the specificity of a SARS-CoV-2 3CLpro inhibitor.
In Vitro Protease Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity and specificity of a compound is a fluorescence resonance energy transfer (FRET)-based enzymatic assay.[5]
Materials:
-
Recombinant purified SARS-CoV-2 3CLpro enzyme.
-
A panel of other proteases (e.g., human cathepsins, trypsin, chymotrypsin).
-
A fluorogenic substrate specific for each protease.
-
Test inhibitor (e.g., this compound).
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).[6]
-
384-well black microplates.
-
Plate reader capable of fluorescence measurements.
Procedure:
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: The purified protease is pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 60 minutes at 37°C) to allow for binding.[6]
-
Enzymatic Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader. The cleavage of the FRET substrate by the protease results in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The percent inhibition at each inhibitor concentration is determined relative to a control with no inhibitor.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by fitting the dose-response curve using non-linear regression.
-
Selectivity Assessment: The IC50 values against the target protease (SARS-CoV-2 3CLpro) are compared to the IC50 values against the panel of other proteases. A significantly higher IC50 value for the other proteases indicates selectivity for the target enzyme.
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SARS-CoV-2 3CLpro signaling pathway and point of inhibition.
Caption: General experimental workflow for assessing protease inhibitor specificity.
Conclusion
This compound is a potent inhibitor of its target enzyme. However, a comprehensive assessment of its specificity, a critical factor for its therapeutic potential, is currently limited by the lack of publicly available data on its off-target activity. In contrast, Nirmatrelvir has demonstrated a high degree of selectivity for SARS-CoV-2 3CLpro over human cysteine proteases.[2] For drug development professionals, this highlights the importance of rigorous specificity profiling to ensure the safety and efficacy of novel antiviral candidates. Further experimental validation is necessary to fully characterize the selectivity of this compound and its viability as a therapeutic agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on SARS-CoV-2 3CLpro-IN-21
A Comparative Guide to SARS-CoV-2 3CLpro Inhibitors: Replicating Published Findings on PF-00835231
This guide provides a comparative analysis of the SARS-CoV-2 3C-like protease (3CLpro) inhibitor PF-00835231 with other relevant antiviral compounds. The data and protocols presented are based on published research to assist researchers, scientists, and drug development professionals in replicating and expanding upon these findings.
Introduction
The 3CLpro, or main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. It is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1][2] This essential role makes it a prime target for antiviral drug development. PF-00835231 is a potent inhibitor of SARS-CoV-2 3CLpro.[3][4][5] This document outlines its performance in comparison to other inhibitors and provides the necessary experimental details to reproduce these findings.
Data Presentation
The following tables summarize the quantitative data from various studies, comparing the in vitro efficacy and cytotoxicity of PF-00835231 with other SARS-CoV-2 inhibitors.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Assay Type | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| PF-00835231 | Antiviral | A549+ACE2 | 0.221 (24h), 0.158 (48h) | >10 | [4][5] |
| Antiviral | HeLa-ACE2 | 0.13 | Not Reported | [2] | |
| Cytopathic Effect | VeroE6-enACE2 | 39.7 | Not Reported | [2] | |
| Cytopathic Effect | VeroE6-EGFP | 88.9 | Not Reported | [2][6] | |
| GC-376 | Antiviral | A549+ACE2 | Not specified, but less potent than PF-00835231 | >10 | [4][5] |
| Cytopathic Effect | Vero E6 | 0.9 | >100 | [5][7] | |
| Remdesivir | Antiviral | A549+ACE2 | 0.442 (24h), 0.238 (48h) | >10 | [4][5] |
| Antiviral | HeLa-ACE2 | 0.074 | Not Reported | [2] |
Table 2: In Vitro 3CLpro Enzymatic Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| PF-00835231 | FRET | 0.0086 | [8] |
| GC-376 | FRET | 0.89 | [1] |
| Z-FA-FMK | Fluorogenic Substrate Cleavage | 9.67 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication.
Cell-Based Antiviral Activity Assay (A549+ACE2 cells)
This protocol is adapted from studies comparing PF-00835231 and remdesivir.[4][5]
-
Cell Line: Human alveolar basal epithelial cells engineered to express ACE2 (A549+ACE2).
-
Seeding: Seed A549+ACE2 cells in 96-well plates to achieve 70-80% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., PF-00835231, remdesivir) in complete cell culture medium.
-
Pre-treatment: Remove the existing medium from the cells and add the medium containing the diluted compounds. Incubate for 2 hours at 37°C.
-
Infection: Infect the cells with SARS-CoV-2 (e.g., USA-WA1/2020 isolate) at a multiplicity of infection (MOI) of 0.5.
-
Incubation: Incubate the infected cells for 24 or 48 hours at 37°C.
-
Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain for a viral antigen (e.g., nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of infected cells relative to a dimethyl sulfoxide (DMSO) vehicle control. The EC50 value is calculated by fitting a dose-response curve to the data.
3CLpro Enzymatic Inhibition Assay (FRET-based)
This protocol is based on fluorescence resonance energy transfer (FRET) assays used to determine the IC50 of 3CLpro inhibitors.[8]
-
Reagents: Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate peptide containing a cleavage site for the protease flanked by a fluorophore and a quencher.
-
Compound Preparation: Prepare serial dilutions of the inhibitor (e.g., PF-00835231) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant 3CLpro enzyme to the wells containing the diluted inhibitor. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assays to assess the toxicity of the compounds.[4][5]
-
Cell Line: Use the same cell line as in the antiviral assay (e.g., A549+ACE2).
-
Procedure: Seed the cells and treat them with the same serial dilutions of the compounds as in the antiviral assay, but without viral infection.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Measurement: Assess cell viability using a commercial assay kit, such as one based on the quantification of ATP (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, by fitting a dose-response curve.
Visualizations
Mechanism of Action of 3CLpro Inhibitors
References
- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative analysis of SARS-CoV-2 antivirals in human airway models characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SARS-CoV-2 3CLpro-IN-21
For researchers, scientists, and drug development professionals engaged in vital research involving SARS-CoV-2 3CLpro-IN-21, a potent and irreversible covalent inhibitor of the SARS-CoV-2 3CL protease, adherence to stringent safety protocols is paramount.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound and to build a foundation of trust in laboratory safety and chemical management.
Chemical Identifier:
-
Compound Name: this compound
-
CAS Number: 3052835-22-7[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | N95 Respirator or higher | For handling powders or creating aerosols. A powered air-purifying respirator (PAPR) may be necessary for high-risk procedures. |
| Hands | Nitrile Gloves (double-gloved) | Inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately after known contact. |
| Eyes | Safety Goggles with Side Shields | Should be worn at all times in the laboratory where the compound is handled. |
| Body | Disposable Lab Coat with Knit Cuffs | A disposable gown that closes in the back is recommended to provide full body coverage.[2] |
| Body (Full) | Coveralls ("Bunny Suit") | For procedures with a high risk of contamination, head-to-toe protection is essential.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to use.
Experimental Protocols: Step-by-Step Guidance
1. Receipt and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.
2. Secure Storage:
-
Store the compound in a designated, locked, and well-ventilated area.
-
Follow the manufacturer's recommendations for storage temperature, typically at -20°C or -80°C for long-term stability.[3]
3. Pre-Use Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for any specific handling instructions. If a specific SDS for "IN-21" is unavailable, consult the SDS for a similar compound like "SARS-CoV-2 3CLpro-IN-2".
-
Prepare all necessary materials and equipment within a certified chemical fume hood or a biological safety cabinet.
4. Donning PPE:
-
Put on all required PPE in the correct order: gown/coveralls, then respirator, then goggles, and finally, double gloves.
5. Weighing and Reconstitution:
-
Perform all weighing of the powdered compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated set of spatulas and weighing boats.
-
Reconstitute the compound using the appropriate solvent as specified by the manufacturer or experimental protocol.
6. Experimental Use:
-
Conduct all experimental procedures involving the compound within a designated and clearly labeled area of the laboratory.
-
Avoid generating aerosols. Use filtered pipette tips.
7. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A 70% ethanol solution followed by a suitable laboratory disinfectant is generally effective.
-
Wipe down the exterior of all primary containers before returning them to storage.
8. Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove gloves first, followed by gown/coveralls, goggles, and finally the respirator.
-
Dispose of all single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
Solid Waste:
-
This includes contaminated gloves, disposable lab coats, bench paper, and weighing boats.
-
Place all solid waste into a clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
This includes unused solutions of the compound and contaminated solvents.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Sharps Waste:
-
This includes contaminated pipette tips, needles, and syringes.
-
Dispose of all sharps in a designated, puncture-proof sharps container.
-
-
Collection and Final Disposal:
-
All waste streams must be collected and disposed of by the institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
-
Do not dispose of any material contaminated with this compound down the drain or in the regular trash.
-
By adhering to these safety and logistical protocols, researchers can confidently and safely advance their critical work on SARS-CoV-2 while minimizing risks to themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
